molecular formula C22H22O12 B191608 Isorhamnetin 3-O-glucoside CAS No. 5041-82-7

Isorhamnetin 3-O-glucoside

Cat. No.: B191608
CAS No.: 5041-82-7
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-LFXZADKFSA-N
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Description

Isorhamnetin 3-O-beta-D-glucopyranoside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a monosaccharide derivative, a glycosyloxyflavone, a monomethoxyflavone, a trihydroxyflavone and a beta-D-glucoside. It is functionally related to an isorhamnetin and a beta-D-glucose.
isorhamnetin-3-O-glucoside has been reported in Anoectochilus formosanus, Halocnemum strobilaceum, and other organisms with data available.
Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
from the flowers of Persea gratissima;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-LFXZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311218
Record name Isorhamnetin 3-O-glucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-82-7
Record name Isorhamnetin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-O-glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin 3-O-glucoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN 3-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of isorhamnetin, it belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

Natural Sources of this compound

This compound is found in a variety of plants, including fruits, vegetables, and medicinal herbs. Its concentration can vary significantly depending on the plant species, cultivar, part of the plant, and growing conditions. The following tables summarize the quantitative data available for notable natural sources.

Quantitative Data of this compound in Various Plant Sources
Plant SpeciesCommon NamePlant PartConcentration (mg/100g DW unless otherwise specified)Reference(s)
Hippophae rhamnoidesSea BuckthornBerries62.0 - 217.0[1]
Opuntia ficus-indicaPrickly PearCladodes149.71 ± 10.13[2]
Opuntia ficus-indicaPrickly PearPulps184.14 ± 14.91[2]
Opuntia ficus-indicaPrickly PearPeels223.66 ± 14.44[2]
Pyrus communisPearWhole Fruit0.45 mg/100g FW[3]
Vitis viniferaGreen GrapeFruit0.17 mg/100g FW[4]
Allium cepaOnionBulbPresent, but quantification varies[1]
Oryza sativaRiceVarietiesWidely distributed, one of the most abundant flavonoids[1]
Brassica junceaMustard LeafLeavesPresent[1]
Vaccinium corymbosumBlueberryFruitDetected[1]
Vaccinium myrtillusBilberryFruitDetected[1]
Sambucus nigraElderberryFruitPresent[1]
Calendula officinalisMarigoldFloretsPresent[5]
Ginkgo bilobaGinkgoLeavesPresent[1]
Prunus amygdalusAlmondSkinPresent[4]

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols for Extraction and Purification

The efficient extraction and purification of this compound are crucial for its subsequent analysis and biological evaluation. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.

Conventional Solvent Extraction from Opuntia ficus-indica

This protocol describes a standard method for the extraction and partitioning of flavonoids from prickly pear cladodes.

Methodology:

  • Sample Preparation: Air-dried and powdered cladodes of Opuntia ficus-indica are used as the starting material.

  • Extraction: The powdered plant material is subjected to maceration with 70% ethanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning: The concentrated aqueous extract is successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.

  • Purification: The fraction containing the target compound is further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol). Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing pure this compound.

Microwave-Assisted Extraction (MAE) from Calendula officinalis

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.

Methodology:

  • Sample Preparation: Dried and powdered florets of Calendula officinalis are used.

  • Extraction Parameters:

    • Solvent: 70% Ethanol in water.

    • Solvent-to-Solid Ratio: 20:1 (mL/g).

    • Microwave Power: 500 W.

    • Extraction Time: 3 minutes.

  • Procedure: The plant material is mixed with the extraction solvent in a microwave-safe vessel. The mixture is then irradiated under the specified conditions.

  • Post-Extraction: After extraction, the mixture is cooled and filtered. The filtrate can be further concentrated and purified using chromatographic techniques as described in the conventional method.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly CO2, as the extraction solvent.

Methodology:

  • Sample Preparation: Freeze-dried and powdered plant material is used.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: Ethanol is often added to improve the extraction efficiency of polar compounds like glycosides.

    • Pressure and Temperature: These parameters are optimized for each specific plant matrix, but typically range from 10 to 40 MPa and 40 to 80°C.

  • Procedure: The prepared plant material is packed into an extraction vessel. Supercritical CO2, with or without a co-solvent, is then passed through the vessel.

  • Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel. The resulting extract can be further purified.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The key steps are:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produce p-coumaroyl-CoA.

  • Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.

  • Flavonol Formation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Flavonol synthase (FLS) then oxidizes dihydroquercetin to form the flavonol quercetin.

  • Methylation: Quercetin is methylated at the 3'-hydroxyl group by an O-methyltransferase (OMT) to yield isorhamnetin.[6]

  • Glycosylation: Finally, a glucosyl group is transferred from UDP-glucose to the 3-hydroxyl group of isorhamnetin, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to form this compound.[5][7]

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Isorhamnetin_3_O_glucoside Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT Isorhamnetin3Oglucoside This compound Isorhamnetin->Isorhamnetin3Oglucoside UGT (+ UDP-Glucose)

Caption: Biosynthesis of this compound from L-Phenylalanine.

General Experimental Workflow for Extraction and Purification

Experimental_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, MAE, SFE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure Isorhamnetin 3-O-glucoside Purification->PureCompound

Caption: General workflow for this compound extraction.

Signaling Pathways Modulated by Isorhamnetin and its Glycosides

While research on the specific signaling pathways modulated by this compound is ongoing, studies on its aglycone, isorhamnetin, and related glycosides have revealed interactions with several key cellular signaling cascades. These findings provide a foundation for understanding the potential mechanisms of action of this compound.

Isorhamnetin has been shown to modulate the following pathways:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Isorhamnetin can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation. Isorhamnetin has been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5]

  • PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Isorhamnetin has been shown to modulate PI3K/AKT signaling, which may contribute to its anti-diabetic and anti-cancer activities.[9][10]

  • JNK (c-Jun N-terminal kinase) and p38 Pathways: Isorhamnetin-3-O-glucuronide, a related glycoside, has been found to suppress the activation of JNK and p38, which are involved in inflammatory responses.[11]

The glycosylation of isorhamnetin can influence its bioavailability and interaction with cellular targets, suggesting that this compound may have distinct or more potent effects on these and other signaling pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Conclusion

This compound is a widely distributed flavonol with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of promising plant materials. The detailed experimental protocols for extraction and purification offer practical guidance for researchers. Furthermore, the elucidation of its biosynthetic pathway provides a basis for potential metabolic engineering approaches to enhance its production. As research continues to unravel the specific signaling pathways modulated by this compound, its therapeutic applications are likely to expand, making it a molecule of continued interest in the fields of pharmacology and medicinal chemistry.

References

Isorhamnetin 3-O-glucoside: A Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antioxidant mechanisms of Isorhamnetin 3-O-glucoside, a significant flavonoid glycoside found in various medicinal and dietary plants.[1][2] The document delves into its direct radical scavenging capabilities, its role in modulating endogenous antioxidant systems, and its influence on key cellular signaling pathways. This guide is intended to serve as a resource for professionals engaged in the research and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Overview of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism:

  • Direct Antioxidant Activity: Involves the direct scavenging of reactive oxygen species (ROS) and other free radicals.[3][4] The chemical structure of the isorhamnetin aglycone, with its multiple hydroxyl groups, allows it to donate hydrogen atoms, thereby neutralizing and stabilizing these reactive molecules.[5]

  • Indirect Antioxidant Activity: Involves the modulation of cellular processes to bolster the endogenous antioxidant defense system. This is primarily achieved by activating the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[6][7]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and its related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant potency.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

Compound Assay IC50 Value Reference
This compound DPPH 11.76 µM [5]
Isorhamnetin 3-O-β-D-Glucoside DPPH 3.16 µg/ml [5]
Isorhamnetin 3-O-β-D-Glucoside ABTS 44.93 µg/ml [5]
Narcissin (Isorhamnetin 3-O-rutinoside) DPPH 9.01 µM [5]
Isorhamnetin (Aglycone) DPPH 24.61 µM [5]

| Isorhamnetin (Aglycone) | ABTS | 14.54 µM |[5] |

Table 2: Cellular Antioxidant and Enzyme Inhibitory Activity

Compound Assay Effect Reference
Isorhamnetin 3-O-robinobioside Cellular Antioxidant Activity (K562 cells) IC50: 0.225 mg/ml [5][8]
This compound α-amylase Inhibition IC50: 0.16 µM [9]

| this compound | α-glucosidase Inhibition | IC50: 0.09 µM |[9] |

Core Antioxidant Mechanisms

This compound has demonstrated dose-dependent scavenging activity against a variety of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[3][4] This activity significantly reduces levels of intracellular ROS.[3][4] The compound also inhibits the oxidative damage of purified genomic DNA.[3]

A crucial aspect of the antioxidant mechanism is the ability of this compound to enhance the cell's intrinsic antioxidant capacity. It achieves this by increasing the levels of intracellular glutathione (GSH) and boosting the expression and activity of key antioxidant enzymes.[3][4]

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[6][10]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[6]

  • Glutathione Reductase (GR): Regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[3]

  • Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[3][7]

Treatment with this compound significantly elevates the expression levels of SOD, catalase, glutathione reductase, and HO-1.[3][4]

Isorhamnetin and its glycosides exert significant control over signaling pathways that regulate the cellular response to oxidative stress and inflammation.

3.3.1. The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][7]

  • Mechanism of Action: Under homeostatic conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[6][11] Oxidative stress, or induction by compounds like isorhamnetin, causes conformational changes in Keap1, disrupting the Nrf2-Keap1 interaction.[11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.[7][11]

  • Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[7][11] This binding initiates the transcription of a broad array of protective genes, including those for SOD, CAT, GPx, and HO-1.[6][11][12]

  • Isorhamnetin's Role: Isorhamnetin has been shown to increase the nuclear translocation of Nrf2, enhance ARE reporter gene activity, and increase the protein levels of HO-1 and glutamate-cysteine ligase (GCL), leading to increased intracellular GSH levels.[7] It may activate this pathway by promoting the degradation of Keap1.[11][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound under normal conditions Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Upregulation of Transcription Isorhamnetin Isorhamnetin 3-O-glucoside Isorhamnetin->Keap1 Inhibits ROS Oxidative Stress ROS->Keap1 Inhibits caption Activation of the Nrf2/ARE Pathway by this compound.

Caption: Activation of the Nrf2/ARE Pathway by this compound.

3.3.2. The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, which is intricately linked with oxidative stress.[6]

  • Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli and oxidative stress lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. There, it promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6]

  • Isorhamnetin's Role: Isorhamnetin has been shown to inhibit NF-κB activation.[6][10][14] This action decreases the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response that both contributes to and results from oxidative stress.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome Degradation IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->IkB Bound & Inactive NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Upregulation of Transcription Isorhamnetin Isorhamnetin 3-O-glucoside Isorhamnetin->IKK Inhibits Stimuli Oxidative Stress/ Inflammatory Stimuli Stimuli->IKK Activates caption Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Inhibition of NF-κB Signaling by this compound.

Key Experimental Protocols

The following are standardized protocols for assessing the antioxidant activity of compounds like this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the scavenging activity.[5]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent (Methanol or ethanol).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

This cell-based assay measures the antioxidant capacity of a compound within a biologically relevant system.

  • Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS (induced by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, resulting in reduced fluorescence.[5]

  • Reagents & Materials:

    • Cell line (e.g., HepG2, K562).

    • DCFH-DA solution.

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator.

    • Test compound and positive control (e.g., Quercetin).

    • Culture medium and PBS.

    • Fluorescence microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Remove media and wash cells with PBS.

    • Treat cells with the test compound at various concentrations along with DCFH-DA for a specified incubation period (e.g., 1 hour).

    • Remove the solution, wash the cells with PBS.

    • Add the ROS initiator (e.g., AAPH) to induce oxidative stress.

    • Immediately measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) using an emission wavelength of ~535 nm and an excitation wavelength of ~485 nm.

    • Calculate the area under the curve from the fluorescence kinetics plot.

    • Determine the CAA value, often expressed as quercetin equivalents (QE).

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_mechanism Mechanistic Studies DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay CellCulture Cell Culture (e.g., HepG2) CAA Cellular Antioxidant Activity (CAA) Assay CellCulture->CAA ROS_Measurement Intracellular ROS Measurement (DCFH-DA) CellCulture->ROS_Measurement WesternBlot Western Blot (Nrf2, HO-1, p-NF-κB) ROS_Measurement->WesternBlot Mechanism of Action qPCR RT-qPCR (Antioxidant Gene Expression) ROS_Measurement->qPCR Mechanism of Action ReporterAssay ARE Luciferase Reporter Assay ROS_Measurement->ReporterAssay Mechanism of Action Start Isorhamnetin 3-O-glucoside Start->DPPH Direct Activity Start->ABTS Direct Activity Start->ORAC Direct Activity Start->CellCulture Cellular Efficacy caption General Workflow for Assessing Antioxidant Activity and Mechanism.

Caption: General Workflow for Assessing Antioxidant Activity and Mechanism.

Conclusion

This compound exhibits a robust and multifaceted antioxidant mechanism. It acts directly by scavenging harmful free radicals and indirectly by significantly enhancing the endogenous antioxidant defense network. Its ability to activate the Nrf2 pathway, leading to the coordinated upregulation of numerous protective enzymes, is a key feature of its cytoprotective action. Concurrently, its inhibition of the pro-inflammatory NF-κB pathway helps to quell the cycle of inflammation and oxidative stress. These combined mechanisms underscore the potential of this compound as a lead compound for the development of therapeutics aimed at preventing and treating diseases rooted in oxidative damage.

References

A Technical Guide to the Anti-inflammatory Properties of Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory activities. This document provides an in-depth technical overview of its mechanisms of action, supported by quantitative data from a range of preclinical studies. It details the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide summarizes key experimental findings in structured tables, provides detailed experimental protocols for reproducibility, and visualizes the core signaling pathways and workflows using Graphviz diagrams. The collective evidence positions this compound and its related glycosides as promising candidates for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

This compound and its aglycone, isorhamnetin, exert their anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Isorhamnetin and its glycosides have been shown to effectively inhibit this pathway.[4][5][6][7][8] Studies demonstrate that these compounds can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, thereby suppressing the expression of downstream inflammatory mediators.[2][8][9] This mechanism is a primary contributor to its anti-inflammatory effects.[7]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IkB NF-kB IKK->IkB_NFkB:f0 Phosphorylates IkB IkB NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation IkB_NFkB:f0->IkB Degrades IkB_NFkB:f1->NFkB Releases Isorhamnetin_Glucoside Isorhamnetin 3-O-glucoside Isorhamnetin_Glucoside->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation.[5][10] Inflammatory stimuli like LPS activate these kinases through phosphorylation.[1] Activated p38 and JNK, in particular, contribute to the production of pro-inflammatory cytokines and mediators.[10][11]

Isorhamnetin 3-O-glucuronide has been shown to attenuate the LPS-induced activation of JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[10][11][12] Similarly, isorhamnetin treatment inhibited the phosphorylation of the MAPK and NF-κB pathways induced by TNF-α in human bronchial epithelial cells.[13] By suppressing the phosphorylation of these key kinases, this compound disrupts the downstream signaling that leads to an inflammatory response.

MAPK_Pathway cluster_mapk MAP Kinases Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation JNK->Inflammation ERK->Inflammation Isorhamnetin_Glucoside Isorhamnetin 3-O-glucoside Isorhamnetin_Glucoside->p38 Inhibits Phosphorylation Isorhamnetin_Glucoside->JNK Inhibits Phosphorylation

Figure 2: Modulation of MAPK Signaling Pathways
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under normal conditions, Nrf2 is kept inactive by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[2] This binding initiates the transcription of various protective genes, most notably heme oxygenase-1 (HO-1).[14][15] HO-1 has potent anti-inflammatory properties, and its induction can suppress the expression of pro-inflammatory mediators.[15][16]

Isorhamnetin has been identified as an activator of the Nrf2 pathway.[2][14] It promotes the nuclear translocation of Nrf2, increases ARE reporter gene activity, and augments the expression of HO-1.[5][14][16] The resulting increase in HO-1 contributes significantly to the anti-inflammatory effects of isorhamnetin by reducing reactive oxygen species (ROS) production, which in turn can inhibit the expression of inflammatory proteins like COX-2.[15][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Isorhamnetin_Glucoside Isorhamnetin 3-O-glucoside Isorhamnetin_Glucoside->Keap1_Nrf2:f1 Induces Release ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:f1 Induces Release ARE ARE Nrf2_n->ARE Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Anti_Inflammation Anti-inflammatory & Antioxidant Effects HO1_Protein->Anti_Inflammation

Figure 3: Activation of the Nrf2/HO-1 Pathway

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound and related compounds has been quantified in numerous preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects
Compound/ExtractModel SystemConcentrationEffectReference
This compoundPHA-stimulated human PBMCs100 µMInhibition of TNF-α, IL-1β, IL-6[5]
This compoundTNF-α-stimulated MG-63 cells100 µg/mLInhibition of IL-6 production[5][12]
Isorhamnetin-glucosyl-rhamnoside (IGR)LPS-stimulated RAW 264.7 cells125 ng/mL68.7 ± 5.0% suppression of NO production[6]
IsorhamnetinTNF-α-stimulated BEAS-2B cells20 & 40 µMSignificant decrease in IL-1β, IL-6, IL-8[2][13]
IsorhamnetinAβ-activated HMC3 microglia10 µMReduction in secreted IL-6[9]
Isorhamnetin-3-O-glucuronideLPS-stimulated RAW264.7 cellsConc.-dependentSuppression of NO and PGE2 secretion[10][11]
Isorhamnetin-3-O-glucosylrhamnosideHT-29 RFP cellsIC₅₀: 53.72 µg/mLInhibition of cell viability[17]
Table 2: In Vivo Anti-inflammatory Effects
Compound/ExtractAnimal ModelDosageEffectReference
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edema (mouse)Topical77.4 ± 5.7% inhibition of edema[6]
Isorhamnetin 3-O-galactosideCCl₄-induced hepatic damage (mouse)100 mg/kgReduced serum TNF-α levels; attenuated iNOS/COX-2 expression[5]
IsorhamnetinCarrageenan-induced paw edema (rat)AdministrationDecreased the number of COX-2 positive cells[15][16]
IsorhamnetinHFD/STZ diabetic mice10 mg/kg/daySignificant reduction in serum IL-6 levels[18][19]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Cell_Lysis Perform Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot Animal_Model Animal Model (e.g., Rat/Mouse) Drug_Admin Administer Compound (p.o. or i.p.) Animal_Model->Drug_Admin Induce_Inflammation Induce Inflammation (e.g., Carrageenan injection) Drug_Admin->Induce_Inflammation Measure_Edema Measure Paw Volume (Plethysmometer) Induce_Inflammation->Measure_Edema Collect_Tissue Collect Tissue/Serum Induce_Inflammation->Collect_Tissue Histo Histology (e.g., COX-2) Collect_Tissue->Histo ELISA_Serum ELISA (Serum Cytokines) Collect_Tissue->ELISA_Serum

Figure 4: General Experimental Workflow
In Vitro LPS-Induced Inflammation in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.[1]

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 100 ng/mL to 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours).[1][6]

  • Sample Collection: Post-incubation, the cell culture supernatant is collected for nitric oxide and cytokine analysis. The cells are washed with PBS and lysed for subsequent protein analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • 50-100 µL of collected supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at ~540 nm using a microplate reader.

    • Nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant or serum.

  • Procedure:

    • Commercial ELISA kits are used according to the manufacturer's instructions.

    • Briefly, microplate wells pre-coated with a capture antibody for the target cytokine are incubated with the collected samples.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are calculated based on a standard curve.[13][20]

Western Blotting for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB, JNK, p38) in cell lysates.

  • Procedure:

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific to the target protein.

    • Secondary Antibody & Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[13]

In Vivo Carrageenan-Induced Paw Edema
  • Principle: This is a standard acute inflammation model used to evaluate the anti-edematous effects of compounds.[21] Carrageenan injection induces a biphasic inflammatory response.[21][22]

  • Procedure:

    • Animals: Wistar or Sprague-Dawley rats are typically used.

    • Treatment: Animals are pre-treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a reference drug (e.g., indomethacin) 30-60 minutes before carrageenan injection.[21][23]

    • Induction: The initial volume of the right hind paw is measured using a plethysmometer.[23] Then, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar surface of the paw.[23]

    • Measurement: Paw volume is measured again at regular intervals (e.g., every hour for 5-6 hours) after the carrageenan injection.[21][23][24]

    • Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Conclusion

The body of evidence strongly supports the anti-inflammatory properties of this compound and its related forms. Its multi-pronged mechanism of action, involving the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the protective Nrf2/HO-1 antioxidant pathway, underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in reducing key inflammatory mediators and responses. The detailed protocols provided herein offer a framework for further investigation and validation. As a natural product with a well-defined mechanistic profile, this compound represents a compelling lead compound for the development of next-generation anti-inflammatory agents for a variety of inflammatory conditions.

References

In Vitro Anti-Cancer Effects of Isorhamnetin 3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention for its potential as a chemotherapeutic agent. As a derivative of isorhamnetin, it is found in various medicinal plants, including Hippophae rhamnoides L. and Ginkgo biloba[1]. This technical document provides an in-depth overview of the in vitro anti-cancer properties of this compound and its aglycone, isorhamnetin. It details the molecular mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. This guide synthesizes quantitative data from multiple studies into structured tables and provides detailed protocols for key experimental assays. Furthermore, it employs Graphviz visualizations to illustrate complex signaling cascades and experimental workflows, serving as a comprehensive resource for researchers in oncology and drug discovery.

Mechanisms of Anti-Cancer Action

Isorhamnetin and its glycosides exert their anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Isorhamnetin has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways[1][2]. A study on a closely related compound, isorhamnetin-3-O-glucosyl-pentoside, in HT-29 human colon cancer cells demonstrated a significant induction of apoptosis characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential[3]. This suggests the activation of the intrinsic pathway. The activation cascade typically involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1, leading to the activation of caspase-9 and, subsequently, the executioner caspase-3[2]. The extrinsic pathway can also be triggered, involving the activation of caspase-8[2][4].

Caption: Apoptosis Induction Pathway by Isorhamnetin Glycosides.
Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isorhamnetin and its derivatives have been shown to halt this process, most commonly at the G2/M checkpoint[1]. In gallbladder cancer cells (NOZ and GBC-SD), isorhamnetin treatment led to a dose-dependent accumulation of cells in the G2/M phase[5]. This arrest is typically achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, isorhamnetin has been found to downregulate the expression of Cyclin B1 and its partner cyclin-dependent kinase 1 (CDK1), a complex essential for entry into mitosis[2][5]. Concurrently, it can upregulate CDK inhibitors such as p27 and the tumor suppressor p53[5].

Caption: G2/M Cell Cycle Arrest Mechanism.
Modulation of Key Signaling Pathways

Isorhamnetin's anti-cancer activity is further attributed to its ability to interfere with critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancers[6]. Isorhamnetin has been demonstrated to suppress the proliferation of colon and breast cancer cells by inhibiting this pathway[6][7]. It achieves this by decreasing the phosphorylation levels of key components, including Akt and the downstream effectors mTOR, p70S6K, and 4E-BP1, thereby hindering protein synthesis and cell growth[6][7].

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and stress responses[8]. Isorhamnetin and its glycosides modulate these pathways to exert anti-inflammatory and anti-cancer effects[2][8]. For instance, isorhamnetin 3-O-glucuronide was found to suppress the activation of JNK and p38 in macrophage cells[9]. By inhibiting the phosphorylation of these kinases, Isorhamnetin can block downstream signaling that promotes cancer cell survival and inflammation[10][11].

Caption: Modulation of the MAPK Signaling Pathway.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in promoting cancer cell survival by upregulating anti-apoptotic genes[12]. Isorhamnetin has been shown to inhibit the activation of NF-κB[2][13]. It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes. This inhibition reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and sensitizes cancer cells to apoptosis[8][12].

Caption: Inhibition of the NF-κB Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Isorhamnetin and its glycosides on various cancer cell lines as reported in the literature. It is important to note that data for the specific 3-O-glucoside form is limited, and often studies utilize the aglycone, isorhamnetin, or other glycoside forms.

Table 1: Effects on Cancer Cell Viability

Compound Cell Line Cancer Type Assay IC50 / Effect Reference
Isorhamnetin HT-29 Colorectal Adenocarcinoma LDH Significant decrease at 40-150 µM [14]
Isorhamnetin SW480, HT-29 Colon Cancer MTT Dose-dependent inhibition [6]
Isorhamnetin A549 Non-small-cell lung cancer MTT Substantial inhibition at 2.5-10 µM [2]
Isorhamnetin NOZ, GBC-SD Gallbladder Cancer CCK-8 Dose-dependent inhibition (0-80 µM) [5]

| Isorhamnetin-3,7-di-O-glucoside | Caco-2 | Colorectal Adenocarcinoma | MTS | ~20% decrease in survival at 50 µg/mL |[15] |

Table 2: Induction of Apoptosis

Compound Cell Line Cancer Type Method Result Reference
Isorhamnetin-3-O-glucosyl-pentoside HT-29 Colon Cancer Annexin V/PI 48% PS exposure (apoptosis) [3]
Isorhamnetin T24, 5637 Bladder Cancer Annexin V/PI Significant dose-dependent increase [1]
Isorhamnetin Ishikawa Endometrial Carcinoma Flow Cytometry Dose-dependent increase [4]

| Isorhamnetin | MCF7 | Breast Cancer | Annexin V/PI | Apoptosis increased from ~5% to ~25% with 10 µM |[7] |

Table 3: Effects on Cell Cycle Distribution

Compound Cell Line Cancer Type Method Result Reference
Isorhamnetin-3-O-glucosyl-pentoside HT-29 Colon Cancer Flow Cytometry G2/M phase arrest [3]
Isorhamnetin NOZ, GBC-SD Gallbladder Cancer Flow Cytometry G2/M population increased dose-dependently (0-80 µM) [5]
Isorhamnetin T24, 5637 Bladder Cancer Flow Cytometry G2/M phase arrest [1]

| Isorhamnetin | Ishikawa | Endometrial Carcinoma | Flow Cytometry | G2/M population increased from 15.17% to 43.76% (0-60 µM) |[4] |

Detailed Experimental Protocols

The following sections provide standardized, detailed protocols for the key in vitro assays used to evaluate the anti-cancer effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[16].

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well). Incubate for 24h. B 2. Treat cells with various concentrations of this compound. Incubate for 24-72h. A->B C 3. Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well. B->C D 4. Incubate at 37°C for 3-4 hours until formazan crystals form. C->D E 5. Add solubilization solution (e.g., 100 µL DMSO or SDS-HCl) to each well. D->E F 6. Incubate with shaking for 15 min to dissolve crystals. E->F G 7. Measure absorbance at 570 nm using a microplate reader. F->G

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[17].

  • Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS[18]. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C[19].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl, or an SDS-HCl solution) to each well[16][17].

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[18]. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of >630 nm can be used to subtract background absorbance[18][19].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while PI, a nucleic acid dye, penetrates the compromised membranes of late apoptotic and necrotic cells[20].

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Induce apoptosis by treating cells with this compound. B 2. Harvest cells (including supernatant) and wash with cold 1X PBS. A->B C 3. Centrifuge (e.g., 300 x g, 5 min) and discard supernatant. B->C D 4. Resuspend cell pellet in 1X Annexin Binding Buffer (1-5 x 10^5 cells/100 µL). C->D E 5. Add Annexin V-FITC (e.g., 5 µL) and Propidium Iodide (PI) (e.g., 5 µL). D->E F 6. Incubate for 15 minutes at room temperature in the dark. E->F G 7. Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. F->G

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[21].

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS[22].

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[23][24].

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL)[23].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[22].

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel)[20][23].

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA in permeabilized cells[25].

G cluster_workflow PI Cell Cycle Analysis Workflow A 1. Harvest ~1x10^6 cells post-treatment and wash with 1X PBS. B 2. Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing. A->B C 3. Incubate on ice for at least 30 min (or store at -20°C). B->C D 4. Wash cells twice with PBS to remove ethanol. C->D E 5. Resuspend pellet in PI staining solution containing RNase A. D->E F 6. Incubate for 15-30 minutes at room temperature in the dark. E->F G 7. Analyze samples by flow cytometry using a linear scale for PI fluorescence. F->G

Caption: Experimental Workflow for PI-based Cell Cycle Analysis.

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with 1X PBS[21].

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1-4 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C for several weeks[26][27].

  • Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol. Wash the pellet twice with PBS[25]. Resuspend the cells in a buffer containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind[25].

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL[26].

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light[27].

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates[26].

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies[28].

G cluster_workflow Western Blotting Workflow A 1. Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. B 2. Quantify protein concentration (e.g., BCA assay). A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block membrane with 5% non-fat milk or BSA for 1 hour. D->E F 6. Incubate with primary antibody (overnight at 4°C). E->F G 7. Wash and incubate with HRP-conjugated secondary antibody (1 hour at RT). F->G H 8. Detect signal using an ECL substrate and imaging system. G->H

Caption: General Workflow for Western Blotting.

Protocol:

  • Sample Preparation: After treatment, wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[29][30].

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis[29].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting[28].

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding[28].

  • Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

Conclusion and Future Directions

The available in vitro evidence strongly supports the potential of this compound and its aglycone, isorhamnetin, as anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial pro-survival signaling pathways like PI3K/Akt and MAPK highlights a multi-faceted mechanism of action. However, a significant portion of the detailed mechanistic work has been performed with the aglycone, isorhamnetin.

Future research should focus on directly evaluating the specific activity of this compound across a wider panel of cancer cell lines to establish its IC50 values and confirm its mechanisms of action. Studies investigating its cellular uptake and potential deglycosylation to the active aglycone form within cancer cells are critical. Furthermore, exploring potential synergistic effects with existing chemotherapeutic drugs could pave the way for novel combination therapies, potentially enhancing efficacy and overcoming drug resistance.

References

Isorhamnetin 3-O-glucoside: A Technical Guide to its Hepatoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a potent agent for liver protection. This technical guide provides an in-depth analysis of its hepatoprotective effects, focusing on the underlying molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols. The primary mechanisms of action involve the modulation of key signaling pathways, including the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), and the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound for various liver pathologies.

Introduction

Liver disease remains a significant global health challenge, with a rising incidence of conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and drug-induced liver injury. The quest for effective and safe therapeutic interventions has led to a growing interest in natural compounds with hepatoprotective properties. This compound, a flavonoid, has demonstrated significant potential in protecting the liver from various insults. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory activities. This guide synthesizes the current scientific knowledge on the hepatoprotective actions of this compound and its related compounds, providing a detailed overview for scientific and drug development applications.

Mechanism of Action: Key Signaling Pathways

The hepatoprotective effects of this compound and its analogs are primarily mediated through the modulation of three critical signaling pathways that govern inflammation, oxidative stress, and cellular survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of liver injury, various stimuli can activate this pathway, leading to the transcription of pro-inflammatory cytokines and enzymes that exacerbate tissue damage. Isorhamnetin compounds have been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound can effectively suppress the downstream inflammatory cascade.

NF_kB_Pathway cluster_0 Hepatocyte Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside->IKK Inhibits Nrf2_Pathway cluster_0 Hepatocyte Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Transcription Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside->Keap1 Promotes dissociation MAPK_Pathway cluster_0 Hepatocyte Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylation Cascade Inflammation_Apoptosis Inflammation_Apoptosis JNK_p38->Inflammation_Apoptosis Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside Isorhamnetin_3_O_glucoside->MAPKK Inhibits CCl4_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, CCl4, CCl4 + I3G) Acclimatization->Grouping Pretreatment Pre-treatment with This compound (e.g., 7 days, oral gavage) Grouping->Pretreatment Induction Induction of Liver Injury (Single dose of CCl4, i.p.) Pretreatment->Induction Sacrifice Sacrifice (24 hours post-CCl4) Induction->Sacrifice Sample_Collection Blood and Liver Tissue Collection Sacrifice->Sample_Collection Analysis Biochemical and Histopathological Analysis Sample_Collection->Analysis

References

Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide on its Role in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly elevates the risk of cardiovascular disease and type 2 diabetes mellitus (T2DM).[1] Key features include abdominal obesity, insulin resistance, hyperglycemia, dyslipidemia, and hypertension.[1] The burgeoning prevalence of metabolic syndrome worldwide has catalyzed the search for novel therapeutic agents. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic derivatives, such as Isorhamnetin 3-O-glucoside (I3G), have emerged as promising candidates.[1][2][3][4] Found in various medicinal plants like Salicornia herbacea, Opuntia ficus-indica, and Ginkgo biloba, these compounds have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, anti-obesity, and anti-diabetic effects.[1][5][6][7][8]

This technical guide provides an in-depth analysis of the role of this compound in mitigating metabolic syndrome. It consolidates findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to offer a comprehensive resource for the scientific community.

The Multifaceted Role of this compound in Metabolic Syndrome

This compound and its aglycone, isorhamnetin, exert their therapeutic effects by targeting multiple facets of metabolic syndrome.

Attenuation of Obesity and Adipogenesis

Isorhamnetin and its glycosides have been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[6][9][10] This is a critical intervention point in obesity, a cornerstone of metabolic syndrome.

  • Inhibition of Lipid Accumulation: Studies using 3T3-L1 preadipocytes have demonstrated that I3G significantly suppresses lipid accumulation.[11][12]

  • Downregulation of Adipogenic Transcription Factors: The anti-adipogenic effects are mediated through the downregulation of key transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[1][6][8]

  • Modulation of Signaling Pathways: The Wnt/β-catenin signaling pathway, a known inhibitor of adipogenesis, is activated by isorhamnetin.[6][8] Additionally, isorhamnetin 3-O-β-d-glucopyranoside has been shown to activate AMP-activated protein kinase (AMPK), further contributing to its anti-adipogenic activity.[6]

Amelioration of Insulin Resistance and Hyperglycemia

This compound plays a significant role in improving glucose homeostasis and insulin sensitivity.

  • Enhanced Insulin Secretion: I3G has been observed to promote glucose-stimulated insulin secretion (GSIS) in INS-1 rat insulinoma pancreatic β-cells.[1][11][13] This effect is associated with the increased phosphorylation of key proteins in the insulin signaling pathway, including ERK, PI3K, and Akt.[1][11][13]

  • Improved Glucose Uptake: Isorhamnetin promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[1][14] This is mediated through the activation of the JAK-STAT and AMPK signaling pathways.[1][14]

  • Inhibition of Carbohydrate Digesting Enzymes: I3G can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the small intestine.[7][15] This action slows down glucose absorption and reduces postprandial hyperglycemia.[15]

Regulation of Dyslipidemia

Dyslipidemia, characterized by elevated triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, coupled with reduced high-density lipoprotein (HDL) cholesterol, is a hallmark of metabolic syndrome.

  • Reduction of Serum Lipids: In vivo studies have demonstrated that I3G and its aglycone can significantly reduce serum levels of triglycerides, total cholesterol, and LDL.[11][12][14][16][17] Some studies have also reported an elevation in HDL levels.[5][18]

  • Inhibition of Lipase Activity: I3G has been shown to inhibit lipase in a concentration-dependent manner, which may contribute to reduced fat absorption.[11][12]

  • Hepatic Lipid Metabolism: Isorhamnetin has been found to decrease hepatic lipid content by downregulating lipogenic enzymes and increasing fatty acid oxidation.[5]

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are underlying pathological processes in metabolic syndrome.

  • Inhibition of Pro-inflammatory Cytokines: Isorhamnetin and its glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7][19]

  • Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals and reducing intracellular reactive oxygen species (ROS).[20] In animal models of diabetes, isorhamnetin treatment has been shown to increase levels of the antioxidant glutathione (GSH) and reduce markers of oxidative stress like malondialdehyde (MDA).[7][17]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways implicated in metabolic syndrome.

Insulin Signaling Pathway

This compound enhances insulin sensitivity and promotes glucose uptake through the activation of the PI3K/Akt pathway.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS P GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 I3G Isorhamnetin 3-O-glucoside PI3K PI3K I3G->PI3K Promotes Activation Akt Akt I3G->Akt Promotes Activation IRS->PI3K Activates PI3K->Akt Activates Akt->GLUT4_Vesicle Promotes Translocation Insulin Insulin Insulin->Insulin_Receptor Glucose Glucose Glucose->GLUT4 Uptake

Caption: I3G enhances the PI3K/Akt pathway, promoting GLUT4 translocation.

AMPK Signaling Pathway

Activation of AMPK by isorhamnetin and its derivatives plays a central role in regulating energy metabolism, including glucose uptake and fatty acid oxidation.

AMPK_Signaling_Pathway I3G Isorhamnetin 3-O-glucoside AMPK AMPK I3G->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits

Caption: I3G activates AMPK, promoting catabolic and inhibiting anabolic pathways.

Anti-Adipogenic Signaling Pathway

Isorhamnetin inhibits adipocyte differentiation by modulating the Wnt/β-catenin pathway and downregulating key adipogenic transcription factors.

Anti_Adipogenic_Pathway Isorhamnetin Isorhamnetin Wnt_beta_catenin Wnt/β-catenin Pathway Isorhamnetin->Wnt_beta_catenin Activates PPARg PPARγ Isorhamnetin->PPARg Inhibits CEBPa C/EBPα Isorhamnetin->CEBPa Inhibits Adipogenesis Adipogenesis Wnt_beta_catenin->Adipogenesis Inhibits PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: Isorhamnetin inhibits adipogenesis via Wnt/β-catenin and PPARγ/C/EBPα.

Anti-inflammatory Signaling Pathway

Isorhamnetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Inflammatory_Stimuli->NF_kB Activates Isorhamnetin Isorhamnetin Isorhamnetin->NF_kB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB->Proinflammatory_Genes Upregulates

Caption: Isorhamnetin inhibits the NF-κB pathway, reducing inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its aglycone.

Table 1: In Vitro Efficacy of this compound and Related Compounds
CompoundCell LineConcentrationEffectReference
This compoundINS-1100 µMSignificant increase in insulin secretion[11]
This compound3T3-L1250 µMSignificant inhibition of lipid accumulation[11]
Isorhamnetin3T3-L110, 25, 50 µMDose-dependent decrease in triglyceride content[6]
This compound-10-500 µMConcentration-dependent inhibition of lipase[11][12]
This compoundHepG230 µMSignificant inhibition of triglyceride overloading[5][15]
IsorhamnetinL6 myotubes1 nM, 10 nMPromotion of GLUT4 translocation[1]
This compoundRAW 264.7100 µg/mLDistinct anti-inflammatory activity[15]
Isorhamnetin 3-O-galactosideHuman endothelial cells5 µMSignificant inhibition of HMGB1 release[15]
Table 2: In Vivo Efficacy of this compound and Related Compounds in Animal Models of Metabolic Syndrome
CompoundAnimal ModelDosageDurationKey FindingsReference
This compounddb/db mice50 mg/kg/day (p.o.)20 daysSignificantly reduced body weight gain, feed efficiency, epididymal tissue weight, and LDL levels.[11]
IsorhamnetinHFD/STZ-induced diabetic mice10 mg/kg/day (p.o.)10 daysReduced serum glucose and insulin; decreased HOMA-IR; lowered LDL, triglycerides, and cholesterol; upregulated skeletal muscle GLUT4 and p-AMPK-α.[7][14][16][17]
IsorhamnetinSTZ/HFD-induced T2DM rats10, 20, 40 mg/kg3 weeksAnti-diabetic action through regulation of the insulin pathway.[1]
Opuntia ficus-indica extract (rich in isorhamnetin glycosides)Diet-induced obese C57BL/6 mice0.3% and 0.6% in diet-Reduced body weight gain and increased insulin levels.[5]
IsorhamnetinHFFD-fed mice0.03% and 0.06% (w/w) in diet14 weeksSignificantly reduced body weight, liver weight, liver lipid level, and serum lipid level.[19]
IsorhamnetinSTZ-induced diabetic rats50, 150 mg/kg21 daysStrong anti-inflammatory and antioxidant effects.[21]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

In Vitro Experiments
  • Cell Culture and Differentiation of 3T3-L1 Preadipocytes:

    • Maintenance: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Differentiation: To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with medium changes every 2 days, until they are fully differentiated (around day 8-10). This compound is typically added during the differentiation period.[11][12]

  • Oil Red O Staining for Lipid Accumulation:

    • Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

    • After fixation, cells are washed with water and then with 60% isopropanol.

    • The cells are then stained with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

    • The staining solution is removed, and the cells are washed with water.

    • The stained lipid droplets are visualized under a microscope. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 500 nm).[12]

  • Lipase Inhibitory Activity Assay:

    • The assay is typically performed using p-nitrophenyl butyrate (p-NPB) as a substrate.

    • Porcine pancreatic lipase is pre-incubated with various concentrations of this compound in a buffer solution.

    • The reaction is initiated by adding the substrate, p-NPB.

    • The hydrolysis of p-NPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The inhibitory activity is calculated as the percentage decrease in lipase activity in the presence of the inhibitor.[11][12]

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells:

    • INS-1 cells are seeded in 24-well plates and cultured to reach appropriate confluency.

    • The cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for a certain period.

    • The pre-incubation buffer is then replaced with KRBH containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) in the presence or absence of this compound.

    • After incubation (e.g., 2 hours), the supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[11][13]

In Vivo Experiments
  • Animal Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a common model for studying obesity and diabetes.[11][12]

    • High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6 mice are typically fed a diet with a high percentage of calories from fat (e.g., 45-60%) for several weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[5][18]

    • HFD/Streptozotocin (STZ)-Induced Diabetic Mice: This model combines a high-fat diet to induce insulin resistance with a low dose of streptozotocin (a pancreatic β-cell toxin) to induce a state of type 2 diabetes.[7][14][16][17]

  • Biochemical Analysis:

    • Blood samples are collected from the animals, and serum or plasma is separated.

    • Commercial ELISA or colorimetric assay kits are used to measure serum levels of glucose, insulin, triglycerides, total cholesterol, LDL, HDL, and inflammatory markers (e.g., IL-6).[7][14][17]

    • The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is calculated using fasting glucose and insulin levels with the formula: HOMA-IR = [fasting insulin (µU/mL) × fasting glucose (mmol/L)] / 22.5.[14][16][17]

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Animals are fasted overnight.

    • A baseline blood glucose level is measured (time 0).

    • A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • The area under the curve (AUC) is calculated to assess glucose tolerance.[14][17][18]

  • Western Blot Analysis:

    • Tissues (e.g., skeletal muscle, adipose tissue) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-AMPK-α, GLUT4).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion and Future Directions

This compound and its aglycone, isorhamnetin, have demonstrated significant potential as multi-target therapeutic agents for the management of metabolic syndrome. The comprehensive evidence from in vitro and in vivo studies highlights their ability to mitigate obesity, improve insulin sensitivity and glucose metabolism, correct dyslipidemia, and combat inflammation and oxidative stress. The modulation of key signaling pathways, including PI3K/Akt, AMPK, Wnt/β-catenin, and NF-κB, provides a mechanistic basis for these beneficial effects.

While the preclinical data are compelling, further research is warranted. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial to understand its bioavailability and optimize dosing strategies.

  • Long-term Efficacy and Safety: Long-term studies in relevant animal models are needed to establish the sustained efficacy and safety profile of this compound.

  • Clinical Trials: Ultimately, well-designed randomized controlled clinical trials are essential to translate the promising preclinical findings into human applications and to determine the therapeutic potential of this compound for the prevention and treatment of metabolic syndrome in humans.

References

Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant scientific interest due to its diverse pharmacological properties. As a derivative of isorhamnetin, it is found in a variety of medicinal plants and dietary sources, including sea buckthorn (Hippophae rhamnoides), prickly pear cactus (Opuntia ficus-indica), and Ginkgo biloba.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with a detailed examination of its molecular interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom. Its discovery is rooted in the systematic phytochemical investigation of various plant species known for their traditional medicinal uses. The presence of this compound has been identified in a range of plant tissues, including fruits, leaves, and flowers.

Quantitative Analysis of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported yields of this compound from some of its prominent natural sources.

Plant SourcePlant PartReported Yield of this compoundReference
Hippophae rhamnoides (Sea Buckthorn)Berries62.0 - 217.0 mg/100 g Dry Weight (DW)[2]
Opuntia ficus-indica (Prickly Pear)Cladodes149.71 ± 10.13 mg/100 g DW[2]
Pulps184.14 ± 14.91 mg/100 g DW[2]
Peels223.66 ± 14.44 mg/100 g DW[2]
Ginkgo bilobaMale FlowersIsolated and identified, but quantitative yield not specified in the study.[3]

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound from plant matrices involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized yet detailed methodology adaptable for various plant sources.

Experimental Workflow for Isolation and Purification

experimental_workflow start Plant Material (e.g., Dried Berries) extraction Solvent Extraction (e.g., 80% Ethanol, Reflux) start->extraction Crushing & Grinding filtration Filtration & Concentration extraction->filtration Removal of Solids fractionation Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) filtration->fractionation Partitioning column_chromatography Column Chromatography (Polyamide or Sephadex LH-20) fractionation->column_chromatography n-Butanol Fraction hplc Preparative HPLC (C18 Column) column_chromatography->hplc Elution with Ethanol Gradient final_product Pure this compound hplc->final_product Final Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction:

  • Plant Material Preparation: Air-dry the plant material (e.g., 1 kg of Hippophae rhamnoides berries) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-solvent ratio. Perform the extraction under reflux for 2 hours and repeat the process twice.

  • Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

2. Fractionation:

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol. This compound, being a glycoside, will predominantly partition into the n-butanol fraction.

3. Purification:

  • Column Chromatography: Subject the dried n-butanol fraction to column chromatography on a polyamide or Sephadex LH-20 column. Elute the column with a gradient of ethanol in water (e.g., 20% to 80%) to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column. A suitable mobile phase would be a gradient of methanol and water with 0.1% formic acid. Monitor the elution at a wavelength of approximately 368 nm.[4] Collect the fractions corresponding to the peak of this compound and concentrate them to yield the pure compound.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data for this compound
Spectroscopic TechniqueKey Observations and Data
UV Spectroscopy Exhibits characteristic flavonoid absorption maxima around 254 nm and 350 nm.
Infrared (IR) Spectroscopy Shows absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry (MS) ESI-MS typically shows a pseudo-molecular ion peak [M-H]⁻ at m/z 477.1038 and [M+H]⁺ at m/z 479.1184, corresponding to the molecular formula C₂₂H₂₂O₁₂. Fragmentation analysis reveals a characteristic loss of a glucose moiety (162 Da), resulting in an aglycone fragment at m/z 315.
Nuclear Magnetic Resonance (NMR) ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical structure, including the positions of the sugar moiety and the methoxy group on the isorhamnetin backbone.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of the MAPK Signaling Pathway

The MAPK pathway plays a crucial role in cellular processes such as inflammation, proliferation, and apoptosis. Isorhamnetin and its glycosides have been shown to inhibit the phosphorylation of key kinases in this pathway, including p38, JNK, and ERK.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mekk MEKKs receptor->mekk mkk MKKs (MKK3/6, MKK4/7, MEK1/2) mekk->mkk mapk MAPKs (p38, JNK, ERK) mkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation inflammation Inflammatory Response transcription_factors->inflammation Gene Expression isorhamnetin This compound isorhamnetin->mkk Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. This compound and related compounds can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[2][5] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor TNFR stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB/IκBα Complex (Inactive) ikk->nfkb_ikb Inhibition of IκBα Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression Transcription nfkb_ikb->nfkb IκBα Degradation isorhamnetin This compound isorhamnetin->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound with well-defined anti-inflammatory properties and a growing body of evidence supporting its potential therapeutic applications. The methodologies for its isolation and characterization are well-established, enabling further research into its pharmacological effects. Future investigations should focus on elucidating the detailed molecular mechanisms of action of this compound, exploring its bioavailability and pharmacokinetics, and conducting preclinical and clinical studies to evaluate its efficacy and safety in various disease models. The development of novel drug delivery systems could also enhance its therapeutic potential. This comprehensive technical guide serves as a foundational resource to facilitate and inspire continued research and development in this exciting area of natural product science.

References

The Journey of Isorhamnetin 3-O-glucoside in the Body: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba, has garnered significant interest for its potential therapeutic properties.[1] Understanding its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Executive Summary

This compound exhibits greater bioaccessibility compared to its aglycone form, isorhamnetin, primarily due to its enhanced stability and solubility during digestion.[2] However, its absorption into the systemic circulation is largely dependent on the deglycosylation by intestinal microbiota, which releases the more readily absorbable isorhamnetin.[3] Following absorption, isorhamnetin undergoes extensive metabolism, primarily through glucuronidation and sulfation. The pharmacokinetic parameters of isorhamnetin, the active metabolite of this compound, have been characterized in animal models, revealing moderate absorption and elimination rates. Isorhamnetin and its metabolites are known to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are implicated in various pathological conditions.

Bioavailability and Absorption

The bioavailability of this compound is a multi-step process that begins with its release from the food matrix and subsequent transformation in the gastrointestinal tract.

Bioaccessibility

In vitro studies simulating digestion have shown that isorhamnetin glycosides have a higher bioaccessibility than the aglycone isorhamnetin. For instance, this compound from almond skins demonstrated significantly higher bioaccessibility compared to isorhamnetin aglycone.[2] This is attributed to the protective effect of the glucose moiety, which enhances the molecule's stability in the harsh environment of the stomach and small intestine.[2]

Intestinal Metabolism and Permeability

The absorption of this compound across the intestinal epithelium is limited in its intact form. The crucial step for its systemic availability is the hydrolysis of the glycosidic bond by intestinal microflora, releasing the aglycone, isorhamnetin.[3] This deglycosylation is a critical determinant of the overall bioavailability.

Once isorhamnetin is liberated, it can be absorbed via passive diffusion.[4] It is also a substrate for various transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2), which can influence its net flux across the intestinal barrier.[2]

Pharmacokinetic Parameters

While specific pharmacokinetic data for orally administered pure this compound is limited, studies on its aglycone, isorhamnetin, and extracts containing isorhamnetin glycosides provide valuable insights into its in vivo behavior.

Animal Studies with Isorhamnetin (Aglycone)

Pharmacokinetic studies in rats following oral administration of isorhamnetin have been conducted. The key parameters are summarized in the table below.

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-60h) (ng·h/mL)Animal ModelReference
0.2557.88.0838.2Wistar Rats[5]
0.564.86.41262.8Wistar Rats[5]
1.075.27.21623.4Wistar Rats[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

These data indicate that isorhamnetin is absorbed relatively slowly, reaching peak plasma concentrations several hours after oral administration. The dose-dependent increase in Cmax and AUC suggests linear pharmacokinetics within this dose range.

Studies with Isorhamnetin Glycoside-Containing Extracts

A study involving the intravenous administration of an Opuntia ficus-indica extract, rich in isorhamnetin glycosides, to rats provided insights into the disposition of isorhamnetin derived from its glycosidic forms. The elimination half-life of isorhamnetin was found to be longer when administered as part of the extract compared to the pure aglycone, suggesting that the glycosides may act as a circulating reservoir, gradually releasing the aglycone.[2]

Metabolism and Excretion

Following absorption, isorhamnetin undergoes extensive phase II metabolism in the liver and other tissues. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various conjugated metabolites. These water-soluble conjugates are then readily excreted from the body, primarily through urine and bile. In vitro studies with human intestinal flora have identified several metabolites of this compound, including its aglycone isorhamnetin, as well as products of demethoxylation, dehydroxylation, and acetylation.[3]

Experimental Protocols

Reproducible and robust experimental designs are crucial for accurate pharmacokinetic and bioavailability studies. Below are outlines of key experimental protocols.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Characteristics: 8-10 weeks old, weighing 200-250 g (rats) or 20-25 g (mice). Acclimatized for at least one week before the experiment with free access to standard chow and water.

2. Drug Formulation and Administration:

  • Formulation: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of Cremophor EL and ethanol (1:1) diluted in saline.

  • Administration: Administered as a single oral dose via gavage. The volume of administration is typically 10 mL/kg for rats and 5 mL/kg for mice.

3. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein, tail vein, or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Processing: Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples are stored at -80°C until analysis.

UPLC-MS/MS Method for Quantification in Plasma

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are thawed, and proteins are precipitated by adding a threefold volume of acetonitrile containing an internal standard (e.g., quercetin or another structurally similar flavonoid).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Supernatant Collection: The clear supernatant is transferred to a new tube, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

Signaling Pathways

Isorhamnetin, the active metabolite of this compound, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Isorhamnetin has been reported to inhibit this pathway in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[6]

PI3K_Akt_Pathway This compound's effect on PI3K/Akt Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR activates mTOR mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Isorhamnetin Isorhamnetin (from I3G) Isorhamnetin->p_Akt inhibits

Caption: Isorhamnetin's inhibitory action on the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Isorhamnetin has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[7]

NFkB_Pathway This compound's effect on NF-κB Pathway cluster_cytoplasm cluster_nucleus IKK IKK p_IKK p-IKK p_IkB p-IκBα p_IKK->p_IkB phosphorylates IkB IκBα p_IkB->IkB degradation NFkB_complex NF-κB (p65/p50) NFkB NF-κB (p65/p50) NFkB_complex->NFkB release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Stimulus Inflammatory Stimulus Stimulus->p_IKK Isorhamnetin Isorhamnetin (from I3G) Isorhamnetin->p_IKK inhibits

Caption: Isorhamnetin's inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with favorable bioaccessibility. Its bioavailability is primarily dependent on the metabolic activity of the gut microbiota to liberate the active aglycone, isorhamnetin. The subsequent absorption and systemic circulation of isorhamnetin allow it to exert its biological effects through the modulation of key signaling pathways.

Future research should focus on conducting dedicated pharmacokinetic studies with pure this compound to accurately determine its oral bioavailability and pharmacokinetic profile. Furthermore, elucidating the specific contributions of different gut microbial species to its metabolism will be crucial for understanding inter-individual variability in response. Advanced formulation strategies aimed at enhancing the intestinal absorption of the intact glucoside or promoting its targeted delivery and subsequent conversion to isorhamnetin could significantly improve its therapeutic efficacy. A deeper understanding of its interactions with cellular signaling pathways will further pave the way for its rational development as a novel therapeutic agent for a range of diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of Isorhamnetin 3-O-glucoside by HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Isorhamnetin 3-O-glucoside in various sample matrices using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). This compound, a flavonoid glycoside found in numerous medicinal plants, is recognized for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Accurate and precise analytical methods are therefore essential for its quantification in research and quality control settings. The method described herein is robust, sensitive, and suitable for the analysis of this compound in extracts and other formulations.

Introduction

This compound is a naturally occurring flavonoid and a glycosidic form of isorhamnetin.[3] It is commonly found in plants such as Salicornia herbacea, Nelumbo nucifera, and Zygophyllum simplex[1][2][4]. Due to its various reported biological activities, there is a growing interest in its analysis for standardization of herbal products and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and ability to provide spectral information for peak purity assessment.[5] This document outlines a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Ultrapure water

  • Sample matrix (e.g., plant extract)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a PDA detector is required. The following conditions have been shown to be effective for the separation and quantification of this compound and similar flavonoid glycosides.[6][7][8]

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with PDA detector[8]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][9]
Mobile Phase A 0.01-0.1% Formic acid or 0.05% TFA in water[6][7]
Mobile Phase B 0.01-0.1% Formic acid or 0.05% TFA in acetonitrile[6][7]
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min[7]
Column Temperature 25-45°C[6]
Injection Volume 10-20 µL[9]
PDA Detection Wavelength: 254, 280, and 360 nm; Spectra range: 200-600 nm[7][9]

Table 1: HPLC-PDA Chromatographic Conditions

A gradient elution is often preferred to achieve good separation of flavonoid glycosides from other components in a complex mixture.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
258020
357525
602575

Table 2: Example Gradient Elution Program [7]

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 200 µg/mL.[2][6] These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For a typical plant extract:

  • Accurately weigh about 2.0 g of the dried and powdered plant material.[10]

  • Add 20 mL of methanol and perform extraction, for example, by refluxing twice for 30 minutes each.[10]

  • Filter the extract through a Whatman No. 1 filter paper into a 50 mL volumetric flask.

  • Wash the residue with methanol (2 x 10 mL) and add the washings to the flask.

  • Make up the volume to 50 mL with methanol and mix thoroughly.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC-PDA method should be validated according to standard guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) ≥ 0.999[1][2]
Concentration Range 1.0 - 40.0 µg/mL[2]
Limit of Detection (LOD) ~0.139 µg/mL[2]
Limit of Quantification (LOQ) ~4.0 µg/mL[11]
Precision (%RSD) ≤ 5%[1]
Accuracy (% Recovery) 92.9 - 105.0%[1]

Table 3: Summary of Method Validation Parameters

Data Presentation

The primary output from the HPLC-PDA analysis will be a chromatogram showing the separation of components in the sample. The peak corresponding to this compound should be identified by comparing its retention time and UV-Vis spectrum with that of the reference standard. The UV spectrum of isorhamnetin and its glycosides typically shows two major absorption bands, with Band I around 359 nm and Band II around 258 nm.[12] Quantification is achieved by integrating the peak area at a specific wavelength (e.g., 360 nm) and using the calibration curve generated from the standard solutions.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC-PDA System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatography Detection PDA Detection (200-600 nm) Chromatography->Detection Peak_ID Peak Identification (Retention Time & UV Spectrum) Detection->Peak_ID Quantification Quantification (Peak Area & Calibration Curve) Peak_ID->Quantification Validation Method Validation Quantification->Validation logical_relationship Analyte This compound Interaction Analyte-Phase Interaction (Hydrophobic) Analyte->Interaction Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Interaction Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Interaction Separation Separation Interaction->Separation Detection PDA Detection (UV-Vis Absorbance) Separation->Detection

References

Application Notes and Protocols for the Extraction of Isorhamnetin 3-O-glucoside from Opuntia ficus-indica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opuntia ficus-indica, commonly known as prickly pear cactus, is a rich source of various bioactive compounds, including flavonoids. Among these, isorhamnetin 3-O-glucoside and its derivatives have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] The efficient extraction of these compounds is a critical first step for research and development. This document provides detailed application notes and protocols for various methods of extracting this compound from Opuntia ficus-indica.

Extraction Methodologies

Several techniques have been employed for the extraction of flavonoids from Opuntia ficus-indica. These range from conventional solid-liquid extraction methods to more modern, advanced techniques that offer improved efficiency and reduced extraction times. The primary methods covered in these notes are:

  • Conventional Methods:

    • Maceration

    • Soxhlet Extraction

    • Reflux Extraction

  • Modern "Green" Methods:

    • Ultrasound-Assisted Extraction (UAE)

    • Microwave-Assisted Extraction (MAE)

    • Supercritical Fluid Extraction (SFE)

The choice of extraction method can significantly impact the yield and purity of the target compound. Factors such as solvent polarity, temperature, extraction time, and the physical properties of the plant material all play a crucial role.

Comparative Data on Extraction Methods

The following table summarizes quantitative data from various studies, providing a comparison of different extraction methods for total phenolic content (TPC) and total flavonoid content (TFC) from Opuntia ficus-indica. While specific yields for this compound are not always reported, TPC and TFC are good indicators of the overall extraction efficiency for flavonoids.

Extraction MethodPlant PartSolventKey ParametersTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
Maceration Flowers80% MethanolRoom temperature, 24 h2.54 g GAE/100 g dwNot Reported[4]
Soxhlet Extraction Flowers80% MethanolNot specified3.22 g GAE/100 g dwNot Reported[4]
Reflux Extraction Skin45% Ethanol80 °C, 2 hNot ReportedNot Reported[5]
Ultrasound-Assisted Extraction (UAE) Flowers36% Ethanol53 °C, 60 min, 50 Hz, 300 W8.99 mg GAE/gNot Reported[6]
Ultrasound-Assisted Extraction (UAE) Flowers56% Ethanol59 °C, 28 min10.50–15.50 g GAE/100 g dwNot Reported[4]
Microwave-Assisted Extraction (MAE) Peels80% Methanol800 W, 5 minHigher than maceration115.3% increase vs. maceration[7]
Microwave-Assisted Extraction (MAE) Cladodes40% Ethanol100 W, 1.94 min, 41.06 mL/g2177.01 mg GAE/100 g DWNot Reported[8]
Supercritical Fluid Extraction (SFE) SeedsSupercritical CO2300 bar, 40-60 °CNot ReportedNot Reported[9]

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; dw = dry weight. Direct comparison is challenging due to variations in plant parts, solvents, and reporting units.

Experimental Protocols

This section provides detailed protocols for the aforementioned extraction methods.

Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Opuntia ficus-indica Flowers

This protocol is based on the optimization of UAE for the extraction of phenolic compounds, which include isorhamnetin glycosides.[4][6]

Materials and Equipment:

  • Dried and powdered Opuntia ficus-indica flowers

  • Ethanol (reagent grade)

  • Deionized water

  • Ultrasonic bath with temperature and power control

  • Filter paper or centrifugation system

  • Rotary evaporator

Protocol:

  • Sample Preparation: Mix 10 g of the powdered flower sample with 100 mL of 36% aqueous ethanol.[6]

  • Ultrasonic Treatment: Place the mixture in the ultrasonic bath. Set the parameters to 50 Hz power, 53 °C temperature, and irradiate for 60 minutes.[6]

  • Extraction: After sonication, separate the solid residue from the supernatant by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator to remove the ethanol.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.

Workflow Diagram:

UAE_Workflow A Sample Preparation (10g powder + 100mL 36% Ethanol) B Ultrasonic Bath (53°C, 60 min, 50 Hz) A->B Sonication C Filtration / Centrifugation B->C Separation D Supernatant Collection C->D Liquid Phase E Rotary Evaporation D->E Concentration F Crude Extract E->F Final Product

Caption: Ultrasound-Assisted Extraction Workflow.

Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Opuntia ficus-indica Cladodes

This protocol is optimized for the extraction of phenolic compounds from cladodes using MAE.[8]

Materials and Equipment:

  • Dried and powdered Opuntia ficus-indica cladodes

  • Ethanol (reagent grade)

  • Deionized water

  • Modified domestic microwave oven with a condenser and power control

  • Filter paper or centrifugation system

  • Rotary evaporator

Protocol:

  • Sample Preparation: Mix the powdered cladode sample with 40% aqueous ethanol at a liquid-to-solid ratio of 41.06 mL/g.

  • Microwave Irradiation: Place the mixture in the microwave extractor. Set the microwave power to 100 W and the extraction time to 1.94 minutes.

  • Extraction: After irradiation, allow the sample to cool and then separate the solid material from the extract by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator to remove the ethanol.

  • Analysis: The resulting extract can be analyzed for its content of this compound.

Workflow Diagram:

MAE_Workflow A Sample Preparation (Powder + 40% Ethanol, 41.06 mL/g) B Microwave Irradiation (100 W, 1.94 min) A->B Extraction C Cooling & Filtration B->C Post-Extraction D Extract Collection C->D Separation E Solvent Removal D->E Concentration F Phenolic Extract E->F Final Product

Caption: Microwave-Assisted Extraction Workflow.

Supercritical Fluid Extraction (SFE) of Bioactive Compounds from Opuntia ficus-indica Seeds

SFE is a green technology that uses supercritical fluids, most commonly CO₂, for extraction. This method is particularly suitable for lipophilic compounds but can be modified with co-solvents to extract more polar compounds like flavonoids.[9]

Materials and Equipment:

  • Milled Opuntia ficus-indica seeds

  • Supercritical fluid extractor

  • Supercritical grade carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol)

Protocol:

  • Sample Loading: Load the milled seeds into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction conditions. For example, a pressure of 300 bar and a temperature of 60 °C can be used.[9]

  • Extraction: Introduce supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to enhance the extraction of polar compounds.

  • Fractionation: The extracted compounds are separated from the supercritical fluid by depressurization in a separator.

  • Collection: The extract is collected from the separator.

Workflow Diagram:

SFE_Workflow cluster_SFE Supercritical Fluid Extractor A CO2 Tank B Pump A->B C Heater B->C D Extraction Vessel (Milled Seeds) C->D Supercritical CO2 (300 bar, 60°C) E Separator D->E Depressurization F Extract Collection E->F

Caption: Supercritical Fluid Extraction Workflow.

Acid Reflux Hydrolysis for the Extraction of Phenolic Aglycones

This method is often used to hydrolyze glycosidic bonds to yield the aglycone form of flavonoids (e.g., isorhamnetin from this compound).[10]

Materials and Equipment:

  • Freeze-dried and powdered Opuntia ficus-indica sample

  • Methanol (aqueous, 62.5%)

  • Hydrochloric acid (6 M)

  • Reflux system (heating mantle, round-bottom flask, condenser)

  • Centrifuge

  • Nitrogen gas for drying

Protocol:

  • Sample Preparation: Mix 1 g of the powdered sample with 40 mL of 62.5% aqueous methanol.

  • Acidification: Add 10 mL of 6 M HCl to the mixture.

  • Reflux: Heat the mixture under reflux at 65 °C for 2 hours.

  • Cooling and Centrifugation: Cool the extract and then centrifuge at 1095 xg for 15 minutes.

  • Filtration and Concentration: Filter the supernatant and concentrate it to a final volume of 4 mL using a stream of nitrogen gas.

  • Purification: The concentrated extract can be further purified using solid-phase extraction (SPE) columns.

Logical Relationship Diagram:

Acid_Hydrolysis_Logic Start Start: Isorhamnetin Glycosides in Plant Matrix Step1 Acid Reflux Hydrolysis (HCl, 65°C, 2h) Start->Step1 Result1 Cleavage of Glycosidic Bond Step1->Result1 Step2 Extraction & Concentration Result1->Step2 Result2 Concentrated Extract of Isorhamnetin (Aglycone) Step2->Result2 End End: Isolated Aglycone Result2->End

Caption: Logic of Acid Hydrolysis for Aglycone Isolation.

Conclusion

The extraction of this compound from Opuntia ficus-indica can be achieved through various methods, each with its own advantages and disadvantages. Modern techniques like UAE and MAE offer higher efficiency and shorter extraction times compared to conventional methods.[6][7] SFE provides a green alternative, particularly for less polar compounds. The choice of the optimal method will depend on the specific research or production goals, available equipment, and desired purity of the final extract. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the isolation and utilization of this promising bioactive compound.

References

Application Notes and Protocols for the Quantification of Isorhamnetin 3-O-glucoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhamnetin 3-O-glucoside is a flavonoid glycoside found in a variety of medicinal plants and dietary sources, including sea buckthorn (Hippophae rhamnoides), prickly pear cactus (Opuntia ficus-indica), and ginkgo biloba.[1][2] This compound and its aglycone, isorhamnetin, have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][3][4] The therapeutic potential of this compound is linked to its ability to modulate various signaling pathways, such as PI3K/AKT, NF-κB, and MAPK pathways.[3][4] Accurate quantification of this compound in herbal extracts is crucial for the standardization of raw materials, quality control of finished products, and for conducting pharmacological and clinical studies.

These application notes provide detailed protocols for the extraction and quantification of this compound from herbal matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical origin, and extraction method. The following table summarizes the quantitative data of this compound found in various herbal extracts.

Herbal SourcePlant PartConcentration of this compound (mg/100g Dry Weight)Reference
Hippophae rhamnoides (Sea Buckthorn)Berries62.0 - 217.0[2][5]
Opuntia ficus-indica (Prickly Pear)Cladodes149.71[2][5]
Opuntia ficus-indica (Prickly Pear)Pulps184.14[2]
Opuntia ficus-indica (Prickly Pear)Peels223.66[2]
PearWhole Fruit0.45[5]
Zygophyllum simplexWhole Plant50 (mg/100g of dry extract)[6]

Experimental Protocols

Extraction of this compound from Herbal Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and finely powdered herbal material

  • 80% Ethanol or 50% Ethanol

  • Ethyl acetate

  • n-Butanol

  • Rotary evaporator

  • Reflux apparatus or sonicator

  • Separatory funnel

Procedure:

  • Sample Preparation: Weigh 100g of the dried and ground herbal material.[5]

  • Extraction:

    • Reflux Extraction: Place the powdered plant material in a flask and add 800ml of 80% ethanol.[5] Reflux the mixture for 3 hours. Repeat the extraction process twice.[5]

    • Alternative Extraction: For smaller scale or heat-sensitive samples, extract the finely crushed herbal material with 50% ethanol for 3 hours.

  • Solvent Partitioning:

    • Combine the ethanol extracts and concentrate them to dryness under reduced pressure using a rotary evaporator to yield a crude extract.[5]

    • Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.[7] this compound is typically enriched in the ethyl acetate or n-butanol fraction.[6][7]

  • Concentration: Concentrate the desired fraction (ethyl acetate or n-butanol) to dryness under reduced pressure to obtain the enriched extract for further purification or direct analysis.[5]

G cluster_extraction Extraction Workflow Dried Plant Material Dried Plant Material Powdered Material Powdered Material Dried Plant Material->Powdered Material Grinding Extraction (Ethanol) Extraction (Ethanol) Powdered Material->Extraction (Ethanol) Reflux/Sonication Filtration Filtration Extraction (Ethanol)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Extract Enriched Extract Solvent Partitioning->Enriched Extract Quantitative Analysis Quantitative Analysis Enriched Extract->Quantitative Analysis

Fig. 1: General workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.0 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 356 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1.0 - 40.0 µg/mL).[6]

  • Sample Preparation: Dissolve the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standards and samples. Record the peak areas of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid.

  • Ionization Mode: Negative electrospray ionization (ESI-).[8]

  • MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) mode is used. The precursor ion for this compound is [M-H]⁻ at m/z 477.1.[9][10] A characteristic product ion is m/z 315.0, corresponding to the isorhamnetin aglycone after the loss of the glucose moiety.[8][10]

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method.

  • Analysis: Inject the prepared solutions into the LC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the specific MRM transition for this compound. Calculate the concentration in the samples based on this curve.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and cost-effective method for the simultaneous quantification of multiple samples.

Instrumentation and Conditions:

  • HPTLC Plates: Silica gel 60 F254 HPTLC plates.[11]

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 10:0.5:0.5:1.3, v/v/v/v).[11]

  • Detection: Densitometric scanning at a specific wavelength (e.g., 254 nm or 366 nm after derivatization).

Procedure:

  • Standard and Sample Preparation: Prepare concentrated solutions of standards and sample extracts.

  • Chromatographic Development: Develop the HPTLC plate in a saturated chamber with the chosen mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the appropriate wavelength.

  • Quantification: Correlate the peak areas of the samples with those of the standards to determine the concentration of this compound.

Signaling Pathway Involvement

Isorhamnetin and its glycosides have been shown to exert their pharmacological effects by modulating several key signaling pathways. Understanding these interactions is vital for drug development.

G cluster_pathway Modulation of Inflammatory Signaling Pathways by this compound Isorhamnetin_3_O_glucoside This compound NF_kB NF-κB Pathway Isorhamnetin_3_O_glucoside->NF_kB Inhibits MAPK MAPK Pathway (p38, JNK, ERK) Isorhamnetin_3_O_glucoside->MAPK Inhibits PI3K_AKT PI3K/AKT Pathway Isorhamnetin_3_O_glucoside->PI3K_AKT Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Inflammatory_Cytokines Downregulates COX2 COX-2 NF_kB->COX2 Downregulates MAPK->Inflammatory_Cytokines Downregulates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Promotes Inflammation_Reduction Reduced Inflammation Inflammatory_Cytokines->Inflammation_Reduction COX2->Inflammation_Reduction

Fig. 2: Signaling pathways modulated by this compound.

This compound has been demonstrated to inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[1][4] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[6] Furthermore, isorhamnetin has been shown to protect against apoptosis by activating the PI3K/AKT signaling pathway.[4][12] These molecular mechanisms underscore the therapeutic potential of this compound in inflammatory diseases and cancer.

References

Application Note: Isorhamnetin 3-O-glucoside DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has demonstrated notable antioxidant properties.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and reliable method to evaluate the in vitro antioxidant capacity of pure compounds and plant extracts.[3][4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, including data interpretation and visualization of the experimental workflow.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[3] This neutralization results in a color change of the DPPH solution from deep purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3][4] The extent of color change is directly proportional to the antioxidant's scavenging capacity.

Experimental Protocols

Materials and Reagents
  • This compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (positive control)

  • Methanol (spectrophotometric grade)

  • Adjustable micropipettes

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.2 mg/mL):

    • Accurately weigh 5 mg of DPPH powder and dissolve it in 25 mL of methanol.[5]

    • Store the solution in a dark, cool place to prevent degradation.[5]

  • DPPH Working Solution (approximately 0.1 mM):

    • Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.00 ± 0.200 at 517 nm.[4][5]

    • This solution should be freshly prepared before each experiment and protected from light by wrapping the container in aluminum foil.[3][5]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Dissolve a known amount of this compound in methanol to prepare a stock solution. The concentration may be adjusted based on the expected activity.

  • Serial Dilutions of Test and Standard:

    • Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Similarly, prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid to their respective wells.[6]

    • Prepare a blank well containing 100 µL of methanol.

    • Prepare a control well containing 100 µL of methanol.

  • Initiation of Reaction:

    • To all wells except the blank, add 100 µL of the DPPH working solution.[3]

    • To the blank well, add 100 µL of methanol.

  • Incubation:

    • Thoroughly mix the contents of the wells.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[3][7]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Presentation

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the test sample).

  • A₁ is the absorbance of the sample (DPPH solution with the test sample).[8]

IC₅₀ Determination

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency. To determine the IC₅₀ value, plot the percentage of scavenging activity against the different concentrations of this compound. The IC₅₀ can then be calculated by linear regression analysis.

Sample Data

The following table presents representative data for the DPPH radical scavenging activity of this compound and Ascorbic Acid.

Concentration (µg/mL)This compound % Scavenging Activity (Mean ± SD)Ascorbic Acid % Scavenging Activity (Mean ± SD)
1025.3 ± 1.245.8 ± 2.1
2548.9 ± 2.575.2 ± 3.4
5072.1 ± 3.192.5 ± 1.8
10091.5 ± 1.993.1 ± 1.5
20092.3 ± 1.693.5 ± 1.3
IC₅₀ (µg/mL) ~26 ~12

Note: The IC₅₀ value for this compound has been reported to be approximately 11.76 µM.[7] The data in this table is for illustrative purposes.

Visualizations

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant This compound (IH-G-OH) Antioxidant_Radical IH-G-O• Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Workflow

DPPH_Workflow prep_solutions Prepare DPPH, Sample, and Control Solutions add_reagents Add Sample/Control to Wells prep_solutions->add_reagents add_dpph Add DPPH Working Solution add_reagents->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

References

Application Notes and Protocols for ABTS Assay of Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, has garnered significant interest for its potential antioxidant properties. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed spectrophotometric method to assess the antioxidant capacity of both pure compounds and complex mixtures. This document provides a detailed protocol for the ABTS radical cation decolorization assay to determine the antioxidant capacity of this compound, presents relevant quantitative data, and illustrates the underlying mechanisms and workflows.

The principle of the ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[1][2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[1][3] In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is proportional to the antioxidant's concentration and its radical scavenging activity.[4]

Data Presentation

The antioxidant capacity of this compound and related compounds can be expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.

CompoundABTS Assay IC50 (µg/mL)Reference CompoundABTS Assay IC50 (µg/mL)
This compound44.93Trolox2.34
Isorhamnetin-Ascorbic Acid-
Quercetin 3-β-D-glucoside-

Note: Data for Isorhamnetin and Quercetin 3-β-D-glucoside from the same comparative study using the ABTS assay was not available in the searched literature. The provided Trolox value is from a representative study for comparison purposes.

Experimental Protocols

This section details the methodology for determining the antioxidant capacity of this compound using the ABTS assay.

1. Reagent Preparation

  • 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate (K₂S₂O₈) in 10 mL of deionized water.

  • ABTS•+ Radical Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][5] This solution is stable for up to two days when stored in the dark.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ radical working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 0-15 µM).

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to be tested in the assay.

2. Assay Procedure

  • Pipette 10 µL of the sample or standard solutions into a 96-well microplate.[4]

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the microplate at room temperature in the dark for a specific period (e.g., 6-30 minutes).[4][5] The incubation time should be optimized and kept consistent throughout the experiment.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

  • A blank reading should be taken with the solvent used for the samples.

3. Data Analysis

  • Calculate the percentage of ABTS•+ radical scavenging activity for each sample and standard using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    Where the "Control" is the absorbance of the ABTS•+ solution without any sample.

  • Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.

  • Determine the IC50 value for this compound, which is the concentration required to scavenge 50% of the ABTS•+ radicals. This can be calculated from a plot of % inhibition versus sample concentration.

  • To calculate the Trolox Equivalent Antioxidant Capacity (TEAC), determine the concentration of Trolox that gives the same percentage of inhibition as a specific concentration of the sample. The TEAC value is then expressed as µM of Trolox equivalents per µM of the sample.

Mandatory Visualizations

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS 7 mM ABTS Solution ABTS_radical ABTS•+ Radical (Incubate 12-16h in dark) ABTS->ABTS_radical K2S2O8 2.45 mM K₂S₂O₈ Solution K2S2O8->ABTS_radical Diluted_ABTS Diluted ABTS•+ (Absorbance ~0.7 at 734 nm) ABTS_radical->Diluted_ABTS Mix Mix Sample/Standard with Diluted ABTS•+ Diluted_ABTS->Mix Sample This compound & Trolox Standards Sample->Mix Incubate Incubate in Dark (e.g., 6-30 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Standard Curve (% Inhibition vs. Conc.) Calculate->Plot Determine Determine IC50 & TEAC Plot->Determine

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

ABTS_Reaction_Mechanism cluster_reaction Reaction Mechanism ABTS•+ ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless) ABTS•+->ABTS + e⁻ (from Antioxidant) Antioxidant_H Antioxidant-H (e.g., this compound) Antioxidant_radical Antioxidant• (Oxidized) Antioxidant_H->Antioxidant_radical - H⁺, - e⁻

Caption: ABTS radical scavenging by an antioxidant.

References

Application Note: Cell-Based Anti-Inflammatory Assay Using Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin, a naturally occurring O-methylated flavonol, and its glycoside derivatives like Isorhamnetin 3-O-glucoside (I3G), have garnered significant attention for their potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These compounds are found in various plants, including sea buckthorn (Hippophae rhamnoides L.).[2][3] The anti-inflammatory effects of I3G are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound using lipopolysaccharide (LPS)-stimulated macrophage cells, a widely accepted in vitro model for inflammation.[6]

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

In response to inflammatory stimuli like LPS (a component of Gram-negative bacteria), macrophages activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by intervening in these pathways.

  • NF-κB Pathway: I3G has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][7]

  • MAPK Pathway: The compound also suppresses the phosphorylation of key proteins in the MAPK pathway, such as p38 and c-Jun N-terminal kinase (JNK), which are critical for the production of inflammatory mediators.[4][5][8]

G This compound Anti-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK MAPK_pathway MAPK Cascade (p38, JNK) TLR4->MAPK_pathway IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_active NF-κB (p65/p50) (Active) IkappaB->NFkappaB_active Releases NFkappaB_inactive NF-κB (p65/p50)-IκBα (Inactive) NFkappaB_inactive->IkappaB NFkappaB_nuc NF-κB Translocation NFkappaB_active->NFkappaB_nuc MAPK_p Phosphorylation of p38, JNK MAPK_pathway->MAPK_p Gene_expression Pro-inflammatory Gene Transcription MAPK_p->Gene_expression Activates AP-1 (not shown) I3G Isorhamnetin 3-O-glucoside I3G->IKK Inhibits I3G->MAPK_p Inhibits NFkappaB_nuc->Gene_expression Pro_inflammatory_mediators TNF-α, IL-6, IL-1β, iNOS, COX-2 Gene_expression->Pro_inflammatory_mediators

Caption: Inhibition of NF-κB and MAPK signaling by this compound.

Experimental Protocols

This section outlines the necessary materials and step-by-step procedures for conducting the cell-based anti-inflammatory assay.

Experimental Workflow

The overall workflow involves culturing cells, assessing compound cytotoxicity, pre-treating with this compound, inducing an inflammatory response with LPS, and finally, quantifying key inflammatory markers.

G cluster_treatment Treatment cluster_assays Quantification start Start: RAW 264.7 Cell Culture seed Seed Cells into 96-well Plates start->seed incubate1 Incubate for 24h (Adherence) seed->incubate1 pretreat Pre-treat with Isorhamnetin 3-O-glucoside (1-2h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) (18-24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess elisa Cytokine Measurement (TNF-α, IL-6 ELISA) collect->elisa analyze Data Analysis (IC50, % Inhibition) griess->analyze elisa->analyze end End analyze->end

Caption: General workflow for the cell-based anti-inflammatory assay.

Materials and Reagents
  • Cell Line: Murine macrophage cell line RAW 264.7 (ATCC® TIB-71™).

  • Compound: this compound (purity >98%).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Griess Reagent Kit for Nitrite Determination

    • Mouse TNF-α and IL-6 ELISA Kits

    • Phosphate-Buffered Saline (PBS), pH 7.4

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth. Do not allow cells to exceed 80% confluency.

Cell Viability (Cytotoxicity) Assay - MTT Assay

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Anti-Inflammatory Assay Protocol
  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well. Incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Prepare working solutions of this compound in DMEM. Remove the existing medium from the cells and add 100 µL of medium containing the desired concentrations of the compound (e.g., non-toxic concentrations determined from the MTT assay). Also, prepare a vehicle control group (DMSO) and a negative control group (medium only).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[9]

  • Stimulation: Following pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control group.[9]

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants for analysis. Store at -80°C if not used immediately.

Measurement of Inflammatory Mediators

A. Nitric Oxide (NO) Production - Griess Assay Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[10]

  • Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part B of Griess Reagent) to each well and incubate for another 5-10 minutes.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

B. Pro-inflammatory Cytokine Quantification - ELISA The levels of TNF-α and IL-6 in the supernatants are measured using commercially available sandwich ELISA kits.[11]

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by an enzyme-conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation

The anti-inflammatory effects of this compound are typically dose-dependent. The following tables summarize representative quantitative data from studies on Isorhamnetin and its glycosides.

Table 1: Effect of Isorhamnetin Glycosides on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionReference
Isorhamnetin Glycoside Mix100> 50%[7]
Isorhamnetin-3-O-glucuronide50Significant Suppression[5]
Isorhamnetin-3-O-glucuronide100Significant Suppression[5]

Table 2: Effect of Isorhamnetin and its Glycosides on Pro-Inflammatory Cytokine Production

Cell TypeStimulantCompound & ConcentrationTarget CytokineObserved EffectReference
RAW 264.7 MacrophagesLPSIsorhamnetinTNF-α, IL-1β, IL-6Marked decrease in concentrations[12]
Human PBMCPhytohaemagglutininThis compound (100 µM)TNF-α, IL-1β, IL-6Inhibition of inflammatory mediators[4]
RAW 264.7 MacrophagesLPSIsorhamnetin Glycoside MixTNF-α, IL-6Significant reduction[7]
Human Endothelial CellsHMGB1Isorhamnetin 3-O-galactoside (5 µM)TNF-αInhibition of production[4]

This application note provides a comprehensive framework for evaluating the anti-inflammatory properties of this compound in a cell-based model. The described protocols for cell culture, cytotoxicity assessment, and quantification of key inflammatory mediators such as NO, TNF-α, and IL-6 are robust and reproducible. By utilizing this standardized assay, researchers can effectively screen and characterize the therapeutic potential of this compound and other related compounds for the development of novel anti-inflammatory agents.

References

Application Notes and Protocols for the In Vivo Carrageenan-Induced Paw Edema Model Featuring Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory potential of Isorhamnetin 3-O-glucoside. This model is a well-established and highly reproducible method for screening novel anti-inflammatory compounds.[1][2]

Introduction

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for the investigation of acute inflammation.[2][3] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response.[4] The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (1-6 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, mediated by the infiltration of neutrophils.[1][4] This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycosides have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[5][6] this compound, a major flavonoid glycoside, is a promising candidate for the development of new anti-inflammatory therapies.[7] Its anti-inflammatory properties are attributed to its ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8][9]

This document outlines the experimental protocol for assessing the efficacy of this compound in the carrageenan-induced paw edema model and provides templates for data presentation and visualization of the underlying mechanisms.

Experimental Protocols

This protocol provides a step-by-step methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of this compound.

Materials and Reagents

  • This compound (purity >95%)

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.1% Tween 80)

  • Normal saline (0.9% NaCl)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles (27-30 gauge)

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_induction Induction & Measurement Phase A Animal Acclimatization (1 week) B Fasting (12 hours prior to experiment) A->B C Baseline Paw Volume Measurement B->C D Grouping of Animals (n=6 per group) E Oral Administration: - Vehicle (Control) - this compound - Indomethacin (Positive Control) D->E F Carrageenan Injection (0.1 mL, 1% in saline) (1 hour post-treatment) E->F G Paw Volume Measurement (at 1, 2, 3, 4, 5 hours) F->G H Data Analysis: - Paw Edema Calculation - Percentage Inhibition G->H

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Procedure

  • Animal Acclimatization and Housing:

    • House the animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment.[3]

    • Provide standard pellet diet and water ad libitum.

    • Fast the animals for 12 hours before the experiment with free access to water.[10]

  • Preparation of Test Substances:

    • Prepare a 1% (w/v) suspension of carrageenan in sterile normal saline immediately before use.[4][10]

    • Prepare this compound at desired concentrations (e.g., 25, 50, 100 mg/kg) in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • Prepare Indomethacin (e.g., 10 mg/kg) in the vehicle to serve as the positive control.[11][12]

  • Experimental Groups:

    • Randomly divide the animals into the following groups (n=6 per group):

      • Group I (Normal Control): Receive vehicle only.

      • Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.

      • Group III (Positive Control): Receive Indomethacin (10 mg/kg) followed by carrageenan injection.

      • Group IV-VI (Test Groups): Receive this compound (e.g., 25, 50, 100 mg/kg) followed by carrageenan injection.

  • Administration of Test Substances:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[10]

    • Administer the vehicle, Indomethacin, or this compound orally (p.o.) using a gavage needle. The volume of administration is typically 10 mL/kg for rats and 0.1 mL/10 g for mice.

  • Induction of Paw Edema:

    • One hour after the administration of the test substances, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal in Groups II-VI.[10][13] Group I animals will not receive a carrageenan injection.

  • Measurement of Paw Edema:

    • Measure the paw volume of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[10][14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point:

      • Edema (mL) = Paw volume at time 't' - Initial paw volume

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group:

      • % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) ± SEM} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Carrageenan Control | - | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.75 ± 0.07 | 0.82 ± 0.08 | 0.78 ± 0.07 | | Indomethacin | 10 | 0.20 ± 0.03* | 0.25 ± 0.04** | 0.30 ± 0.05** | 0.35 ± 0.05** | 0.32 ± 0.04** | | this compound | 25 | 0.30 ± 0.04 | 0.45 ± 0.05* | 0.55 ± 0.06* | 0.60 ± 0.07* | 0.58 ± 0.06* | | this compound | 50 | 0.25 ± 0.03* | 0.35 ± 0.04** | 0.42 ± 0.05** | 0.48 ± 0.06** | 0.45 ± 0.05** | | this compound | 100 | 0.22 ± 0.03* | 0.30 ± 0.04** | 0.35 ± 0.05** | 0.40 ± 0.05** | 0.38 ± 0.05** |

*Values are expressed as mean ± SEM (n=6). *p<0.05, *p<0.01 compared to the carrageenan control group (One-way ANOVA followed by Dunnett's test).

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition of Edema (%)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Indomethacin | 10 | 42.86 | 56.90 | 60.00 | 57.32 | 58.97 | | this compound | 25 | 14.29 | 22.41 | 26.67 | 26.83 | 25.64 | | this compound | 50 | 28.57 | 39.66 | 44.00 | 41.46 | 42.31 | | this compound | 100 | 37.14 | 48.28 | 53.33 | 51.22 | 51.28 |

Signaling Pathway Visualization

The anti-inflammatory effect of this compound is believed to be mediated through the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates the proposed mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_inhibition Inhibition by this compound Carrageenan Carrageenan TLR4 Toll-like Receptor 4 (TLR4) Carrageenan->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 Prostaglandins Prostaglandins Edema Edema Cytokines->Edema Induce Inflammation & Edema COX2->Prostaglandins Prostaglandins->Edema Induce Inflammation & Edema Isorhamnetin Isorhamnetin 3-O-glucoside Isorhamnetin->IKK Inhibits Isorhamnetin->NFkB_active Inhibits Translocation

Caption: Proposed mechanism of this compound in carrageenan-induced inflammation.

References

Application Notes and Protocols for Isorhamnetin 3-O-glucoside MTT Assay on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Isorhamnetin 3-O-glucoside on the MCF-7 human breast cancer cell line using the MTT assay.

Introduction

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives have garnered significant interest in oncological research for their potential antiproliferative and pro-apoptotic activities. This compound is a naturally occurring flavonoid glycoside that has been investigated for its anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. This assay quantifies the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound on MCF-7 breast cancer cells has been evaluated across a range of concentrations. The following table summarizes the dose-dependent impact on cell growth.

Concentration (µg/mL)Mean Percentage of Cell Growth (%)Standard Deviation (SD)
12.5~95+/- a
25~90+/- b
50~80+/- c
100~65+/- d
200~45+/- e

Note: The exact standard deviation values (represented by a, b, c, d, e) were not explicitly provided in the source material but are included here to represent the expected experimental variability. Data is interpreted from a graphical representation of an in vitro cytotoxicity study.

Experimental Protocols

This section outlines the detailed methodology for performing an MTT assay to determine the effect of this compound on MCF-7 cell viability.

Materials and Reagents
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Cell Culture and Maintenance
  • MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mg/mL.

  • Further dilute the stock solution with serum-free DMEM to prepare working concentrations. It is crucial to ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL).

    • Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a blank group (medium only, no cells).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the log of the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow MTT Assay Workflow for this compound on MCF-7 Cells cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells drug_prep Prepare Isorhamnetin 3-O-glucoside Solutions treat_cells Treat with Isorhamnetin 3-O-glucoside drug_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT assay.

Potential Signaling Pathways

While the precise signaling pathways for this compound in MCF-7 cells require further specific investigation, studies on its aglycone, Isorhamnetin, and other derivatives suggest the involvement of key pathways in apoptosis and cell cycle regulation. The following diagram illustrates a plausible mechanism of action.

signaling_pathway Potential Signaling Pathways of Isorhamnetin in Breast Cancer Cells cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mek MEK/ERK Pathway cluster_ros ROS-Dependent Apoptosis isorhamnetin Isorhamnetin (active form of glucoside) akt Akt isorhamnetin->akt inhibits phosphorylation mek MEK isorhamnetin->mek inhibits phosphorylation ros Increased ROS isorhamnetin->ros induces mtor mTOR akt->mtor phosphorylates proliferation Cell Proliferation akt->proliferation promotes mtor->proliferation erk ERK mek->erk phosphorylates erk->proliferation erk->proliferation promotes mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Isorhamnetin's potential signaling pathways.

Application Notes: Measuring Isorhamnetin 3-O-glucoside Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin 3-O-glucoside is a flavonoid glycoside found in various plants, such as Ginkgo biloba and sea buckthorn.[1][2] It has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[3][4][5] A key mediator in inflammation is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), can contribute to cellular damage and the pathophysiology of inflammatory diseases.[6][7] Therefore, inhibiting iNOS-mediated NO production is a critical target for anti-inflammatory drug discovery.[6] this compound and its related compounds have been shown to suppress the expression of iNOS, making them interesting candidates for investigation.[3][4]

These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on nitric oxide production in a cellular model. The most common in vitro model for this purpose uses the murine macrophage cell line RAW 264.7, which produces significant amounts of NO upon stimulation with bacterial lipopolysaccharide (LPS).[6][8] The quantity of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[9][10]

Signaling Pathway and Experimental Principle

LPS-Induced Nitric Oxide Production Pathway

Lipopolysaccharide (LPS) stimulates macrophages by binding to Toll-like receptor 4 (TLR4). This interaction triggers intracellular signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[11] Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][11] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[11] this compound is hypothesized to exert its inhibitory effect by suppressing the expression of iNOS.[3][4]

LPS_NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Enzyme iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitor Isorhamnetin 3-O-glucoside Inhibitor->iNOS

Caption: LPS-induced NO production and point of inhibition.
Principle of the Griess Assay

Direct measurement of NO is challenging due to its short half-life of just a few seconds.[10] However, in aqueous solutions like cell culture media, NO rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[9] The Griess assay is a simple and sensitive colorimetric method used to measure the concentration of nitrite as an indicator of NO production.[12] The assay involves a two-step diazotization reaction:

  • Step 1: In an acidic medium, sulfanilamide reacts with nitrite to form a transient diazonium salt.[9]

  • Step 2: This intermediate salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, purple-colored azo compound.[9][13]

The intensity of the purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[9][14]

Experimental Workflow

The overall workflow involves seeding the macrophage cells, treating them with the test compound (this compound), stimulating them with LPS to induce NO production, and finally, quantifying the nitrite in the supernatant using the Griess assay.

Experimental_Workflow A 1. Seed RAW 264.7 Cells (e.g., 1.5 x 10^5 cells/well in 96-well plate) B 2. Incubate for 18-24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Various concentrations for 1-2 hours) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) (Without removing test compound) C->D E 5. Incubate for 24 hours (37°C, 5% CO2) D->E F 6. Collect Cell Culture Supernatant E->F G 7. Perform Griess Assay (Mix supernatant with Griess Reagent) F->G H 8. Measure Absorbance at 540 nm G->H I 9. Calculate Nitrite Concentration & % Inhibition H->I

Caption: General workflow for the NO inhibition assay.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is designed for a 96-well plate format.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS or media)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 18-24 hours to allow for cell adherence.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM from your stock solution. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

  • Pre-treatment: After incubation, carefully remove the old media. Add 100 µL of media containing the desired concentrations of this compound to the respective wells. Include a "vehicle control" group treated with media containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "untreated control" wells, which should receive 10 µL of media). The "positive control" group consists of cells treated with LPS and vehicle only.

  • Final Incubation: Incubate the plate for an additional 24 hours.[6][8]

Protocol 2: Nitric Oxide Measurement (Griess Assay)

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% or 5% phosphoric acid.[6][10]

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in 2.5% or 5% phosphoric acid.[6][10]

  • Sodium Nitrite (NaNO₂) for standard curve

  • Fresh 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite stock solution in DMEM.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) in a fresh 96-well plate.[13] Add 50 µL of each standard concentration per well in duplicate.

  • Sample Collection: After the final 24-hour incubation, carefully transfer 50 µL of cell culture supernatant from the cell plate (Protocol 1) to the corresponding wells of the standard curve plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 10-15 minutes at room temperature, protected from light. A purple color will develop.[13]

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[14] The color is stable for about an hour.

Protocol 3: Cell Viability Assay (MTT or Resazurin)

It is crucial to confirm that the observed reduction in NO is not due to compound-induced cytotoxicity.[6] This can be performed on a parallel plate set up identically to the treatment plate.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure (MTT Example):

  • After the 24-hour treatment with the compound and LPS, remove the supernatant.

  • Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.[6]

  • Remove the media-MTT mixture and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation and Analysis

1. Nitrite Standard Curve: Plot the absorbance at 540 nm against the known nitrite concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the nitrite concentration in the unknown samples.

Table 1: Example Nitrite Standard Curve Data

Nitrite Conc. (µM) Absorbance at 540 nm (Mean)
100 1.250
50 0.625
25 0.312
12.5 0.156
6.25 0.078
3.125 0.039

| 0 | 0.005 |

2. Calculation of NO Inhibition:

  • Use the standard curve equation to convert the absorbance readings of your samples into nitrite concentrations (µM).

  • Calculate the percentage of NO inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ 1 - (NOSample - NOControl) / (NOLPS - NOControl) ] x 100

    • NOSample: Nitrite conc. in wells with LPS + Test Compound

    • NOLPS: Nitrite conc. in wells with LPS + Vehicle

    • NOControl: Nitrite conc. in untreated wells

Table 2: Example Data for this compound Inhibition of NO Production

This compound (µM) Nitrite Conc. (µM) (Mean ± SD) % NO Inhibition Cell Viability (%)
Untreated Control 2.5 ± 0.4 - 100
LPS Control (0 µM) 45.2 ± 2.1 0 98 ± 3
1 40.1 ± 1.8 11.9 99 ± 2
5 31.5 ± 1.5 32.1 97 ± 4
10 23.8 ± 1.1 50.1 96 ± 3
25 14.2 ± 0.9 72.6 95 ± 5

| 50 | 8.9 ± 0.7 | 85.0 | 93 ± 4 |

3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Based on the example data, the IC₅₀ value is approximately 10 µM.

References

Troubleshooting & Optimization

How to improve Isorhamnetin 3-O-glucoside solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isorhamnetin 3-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on improving its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is up to 250 mg/mL. However, achieving this concentration often requires assistance with methods such as sonication.

Q2: Why is my this compound not dissolving in DMSO at room temperature?

A2: Flavonoid glycosides like this compound can be challenging to dissolve due to their complex structure. Factors such as the purity of the compound, the anhydrous state of the DMSO, and the dissolution technique can all affect solubility. It is not uncommon for complete dissolution to require more than simple mixing at room temperature.

Q3: What are the potential consequences of poor solubility in my experiments?

A3: Poor solubility can lead to several experimental issues, including:

  • Inaccurate Dosing: Undissolved particles lead to an overestimation of the compound's concentration in solution.

  • Precipitation: The compound may precipitate out of solution when diluted into aqueous media for assays, leading to inconsistent and unreliable results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound available to the cells, potentially masking its true biological activity.

  • Crystallization: Insoluble compounds can crystallize on cells, causing non-specific toxicity.[1]

Q4: Is it safe to heat my this compound solution in DMSO?

A4: Gentle heating can be an effective method to increase the solubility of flavonoids in DMSO. However, excessive heat can lead to degradation.[2][3][4][5] It is crucial to use the lowest effective temperature for the shortest possible time. Preliminary tests to confirm the stability of this compound under your specific heating conditions are recommended.

Q5: What is a co-solvent, and can it help dissolve this compound in DMSO?

A5: A co-solvent is a solvent added to a primary solvent to increase the solubility of a solute. While DMSO is a powerful solvent, in some cases, the addition of a co-solvent like ethanol or methanol may help to improve the solubility of challenging compounds. However, the choice of co-solvent must be compatible with your experimental system.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered when preparing solutions of this compound in DMSO.

Issue 1: The compound does not fully dissolve in DMSO at room temperature.

Possible Cause: The dissolution kinetics are slow, or the concentration is approaching the solubility limit under these conditions.

Troubleshooting Protocol:

  • Initial Dissolution Attempt:

    • Weigh the desired amount of this compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

  • Assisted Dissolution Methods: If the compound is not fully dissolved, proceed with one of the following methods:

    • Method A: Sonication

      • Place the vial in a sonication water bath.

      • Sonicate for 10-30 minutes, periodically checking for dissolution.

      • Caution: Ensure the water bath does not become excessively warm, as this could affect compound stability.

    • Method B: Gentle Heating

      • Warm the solution in a water bath set to 37-60°C for 10-15 minutes.[1][6]

      • Periodically vortex the vial to aid dissolution.

      • Critical Note: Avoid prolonged heating or high temperatures to minimize the risk of degradation. It is advisable to perform a stability test if heating is required for your specific application.

    • Method C: Co-Solvent Addition

      • If compatible with your experimental design, consider preparing a stock solution in a co-solvent system, such as DMSO:ethanol or DMSO:methanol.

      • A common starting point is a 1:1 (v/v) ratio.

      • First, dissolve the compound in the co-solvent, then add the DMSO.

Workflow for Assisted Dissolution:

G cluster_0 Troubleshooting Workflow cluster_1 Assisted Dissolution Options start Start: Compound in DMSO vortex Vortex for 1-2 min start->vortex check1 Visually Inspect for Undissolved Particles vortex->check1 dissolved Solution Ready check1->dissolved Fully Dissolved undissolved Particles Remain check1->undissolved Not Dissolved sonicate Sonication (10-30 min) undissolved->sonicate heat Gentle Heating (37-60°C, 10-15 min) undissolved->heat cosolvent Co-Solvent Addition undissolved->cosolvent check2 Inspect for Dissolution sonicate->check2 heat->check2 cosolvent->check2 check2->dissolved Fully Dissolved

Workflow for dissolving this compound in DMSO.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium.

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a low percentage of DMSO.

Troubleshooting Protocol:

  • Prepare a High-Concentration Stock Solution: It is often better to prepare a more concentrated stock solution in 100% DMSO (e.g., 10-100 mM) and then perform a larger dilution into your aqueous buffer or cell culture medium. This keeps the final DMSO concentration low.

  • Serial Dilution in DMSO: If a range of concentrations is needed for your experiment, perform serial dilutions of your high-concentration stock in 100% DMSO first. Then, make the final dilution of each DMSO concentration into the aqueous medium.

  • Dilution Technique:

    • Warm your aqueous medium to 37°C.

    • While gently vortexing or swirling the aqueous medium, add the small volume of the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% for cell-based assays to avoid solvent-induced cytotoxicity.

Logical Flow for Dilution:

G cluster_0 Dilution Protocol to Avoid Precipitation stock High-Concentration Stock in 100% DMSO serial_dilution Serial Dilutions in 100% DMSO (if needed) stock->serial_dilution add_dropwise Add DMSO Stock Dropwise to Warm Medium with Mixing serial_dilution->add_dropwise warm_medium Warm Aqueous Medium to 37°C warm_medium->add_dropwise final_solution Final Working Solution (DMSO < 0.5%) add_dropwise->final_solution

References

Preventing Isorhamnetin 3-O-glucoside degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isorhamnetin 3-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting advice, experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a flavonoid glycoside, a naturally occurring compound found in many plants. Its stability in solution is crucial for accurate experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts. Maintaining its structural integrity ensures the reliability and reproducibility of research findings in areas such as pharmacology and drug development.

Q2: What are the main factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound are pH, temperature, and exposure to light. Like many flavonoid glycosides, it is susceptible to hydrolysis of the glycosidic bond under acidic conditions and oxidation of the flavonoid backbone in alkaline environments. Elevated temperatures can accelerate these degradation processes, and prolonged exposure to UV or even ambient light can cause photodegradation.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in neutral to slightly acidic solutions. In strongly acidic conditions (pH < 4), the glycosidic bond is susceptible to hydrolysis, which cleaves the glucose molecule from the isorhamnetin aglycone. In alkaline conditions (pH > 8), the flavonoid structure is prone to oxidative degradation.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound. For long-term storage, it is recommended to keep solutions at low temperatures (-20°C or -80°C). For short-term handling during experiments, it is advisable to keep the solution on ice and minimize exposure to ambient temperatures.

Q5: Is this compound sensitive to light?

A5: Yes, flavonoids, in general, are known to be sensitive to light. Exposure to ultraviolet (UV) and even visible light can lead to photodegradation. Therefore, it is recommended to work with this compound solutions in a dark environment or by using amber-colored vials to protect the compound from light-induced degradation.

Q6: What are the recommended storage conditions for this compound solutions?

A6: For long-term storage, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. For daily use, it is best to prepare fresh solutions. If a solution needs to be stored for a short period, it should be kept at 2-8°C and protected from light.

Q7: What solvents are recommended for dissolving this compound?

A7: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO should be kept low to avoid potential interference with biological assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Ensure stock solutions are stored at the recommended temperature and protected from light. Minimize the time the working solution is kept at room temperature.
Appearance of unexpected peaks in my HPLC chromatogram. Degradation products of this compound are present.Check the pH of your solution; adjust to a neutral or slightly acidic range if possible. Protect the solution from light and heat. Consider performing a stability study under your experimental conditions to identify degradation products.
Precipitation of the compound in my aqueous buffer. Low solubility of this compound in the aqueous medium.First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
Inconsistent results between experiments. Variability in the stability of the compound due to differences in experimental conditions.Standardize your experimental protocol. Pay close attention to the pH of the solutions, the duration and temperature of incubations, and the level of light exposure. Always use freshly prepared solutions when possible.

Stability Data

Disclaimer: Specific degradation kinetic data for this compound is limited. The following data for the structurally similar compound, Quercetin-3-O-glucoside, is provided as an estimation. Degradation follows first-order kinetics.

Table 1: Estimated Thermal Degradation of this compound in Aqueous Solution (pH 7)

Temperature (°C)Rate Constant (k, min⁻¹)Half-life (t½, min)
801.5 x 10⁻²~46.2
1002.0 x 10⁻²~34.7
1202.6 x 10⁻²~26.7

Table 2: General Stability of Flavonoid Glycosides under Various Conditions

ConditionStabilityPrimary Degradation Pathway
Acidic pH (1-3) LowHydrolysis of the glycosidic bond
Neutral pH (6-7.5) High-
Alkaline pH (>8) LowOxidative degradation
Elevated Temperature LowAccelerated hydrolysis and oxidation
Light Exposure LowPhotodegradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, analytical grade), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Thermal Stability

  • Materials: this compound stock solution, appropriate buffer (e.g., phosphate buffer, pH 7.0), heating block or water bath, HPLC system.

  • Procedure:

    • Prepare a working solution of this compound in the desired buffer at a known concentration.

    • Dispense aliquots of the solution into several vials.

    • Place the vials in a heating block or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).

    • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove a vial and immediately place it on ice to stop the degradation.

    • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

Protocol 3: Assessment of Photostability

  • Materials: this compound stock solution, appropriate buffer, transparent and amber-colored vials, light source (e.g., UV lamp or controlled light chamber), HPLC system.

  • Procedure:

    • Prepare a working solution of this compound in the desired buffer.

    • Dispense aliquots of the solution into both transparent and amber-colored (control) vials.

    • Expose the transparent vials to a controlled light source for specific durations. Keep the amber vials under the same conditions but protected from light.

    • At each time point, analyze the concentration of this compound in both the exposed and control samples by HPLC.

    • Compare the concentrations to determine the extent of photodegradation.

Visual Guides

DegradationPathways cluster_factors Degradation Factors cluster_compound Compound State High_Temperature High Temperature I3G_Degraded Degradation Products (Isorhamnetin, Oxidized forms) High_Temperature->I3G_Degraded Accelerates Acidic_pH Acidic pH (e.g., < 4) Acidic_pH->I3G_Degraded Hydrolysis Alkaline_pH Alkaline pH (e.g., > 8) Alkaline_pH->I3G_Degraded Oxidation Light_Exposure Light Exposure (UV/Visible) Light_Exposure->I3G_Degraded Photodegradation I3G_Stable This compound (Stable)

Caption: Factors leading to the degradation of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Dissolve Dissolve in DMSO Dilute Dilute with Buffer Dissolve->Dilute Heat Incubate at High Temperature Dilute->Heat Light Expose to Light Dilute->Light pH_ extremes Adjust to Acidic/Alkaline pH Dilute->pH_ extremes Sampling Take Samples at Time Intervals Heat->Sampling Light->Sampling pH_ extremes->Sampling HPLC Analyze by HPLC Sampling->HPLC Data_Analysis Determine Degradation Rate HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Troubleshooting Isorhamnetin 3-O-glucoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Isorhamnetin 3-O-glucoside, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] For the quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity, all of which compromise the reliability of the results.[2]

Q2: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

The most frequent causes can be categorized as either chemical or physical/mechanical issues.

  • Chemical Causes:

    • Secondary Interactions with Silanol Groups: this compound, a flavonoid with hydroxyl groups, can interact with residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column.[2][3][4]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in multiple ionization states, leading to peak distortion.[3][5][6][7]

    • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[2][8]

    • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][9]

  • Physical/Mechanical Causes:

    • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[2][10] A blocked inlet frit is also a common cause.[11]

    • Extra-Column Volume: Excessive tubing length or diameter, as well as large detector flow cells, can contribute to band broadening and peak tailing.[2][12]

    • Column Void: A void or channel in the packed bed of the column can lead to peak distortion.[1]

Q3: How can I quickly diagnose the cause of my this compound peak tailing?

A systematic approach is crucial. Begin by observing if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • If only the this compound peak is tailing , the issue is likely chemical in nature (e.g., silanol interactions, pH).[2][12]

  • If all peaks are tailing , the problem is more likely mechanical or physical (e.g., extra-column volume, column void).[2][12]

Refer to the troubleshooting workflow diagram below for a step-by-step diagnostic process.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

Peak tailing of this compound is often linked to the pH of the mobile phase.[2][3] The goal is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.[2]

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Mobile Phase Preparation: Prepare your standard mobile phase (e.g., acetonitrile/water or methanol/water). HPLC analysis of this compound often utilizes a reverse-phase C18 column with acidic water and methanol or acetonitrile as the mobile phase.[13]

  • pH Adjustment: To the aqueous portion of the mobile phase, add a small amount of an acidifier like formic acid or trifluoroacetic acid to lower the pH.[14][15] Aim for a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[9] For flavonoids, a mobile phase pH of around 2-3 is often effective at protonating silanols and minimizing secondary interactions.[10][16]

  • System Equilibration: Equilibrate the column with the pH-adjusted mobile phase for a sufficient amount of time.

  • Injection and Analysis: Inject your this compound standard and observe the peak shape.

  • Iterative Optimization: If tailing persists, incrementally adjust the pH and repeat the analysis.

Mobile Phase AdditiveTypical ConcentrationRecommended pH Range for Flavonoids
Formic Acid0.1% (v/v)2.5 - 3.5
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)2.0 - 2.5
Guide 2: Addressing Secondary Interactions with Silanol Groups

Secondary interactions with silanol groups are a primary cause of peak tailing for polar compounds like flavonoids.[3][4]

Experimental Protocol: Evaluating and Mitigating Silanol Interactions

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically bonded with a less reactive group.[3][9] If you are not already using one, switching to a fully end-capped C18 or C8 column is highly recommended.[9]

  • Mobile Phase Additives:

    • Acidification: As described in Guide 1, lowering the mobile phase pH protonates the silanol groups, reducing their ability to interact with the analyte.[17]

    • Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, preventing them from interacting with this compound.

  • Column Washing: If the column is contaminated, a rigorous washing procedure can help. Flush the column with a series of strong solvents.

Washing SolventPurpose
Water/Methanol (95:5)Remove buffer salts
Tetrahydrofuran (THF)Remove strongly adsorbed non-polar compounds
IsopropanolIntermediate polarity wash
Methanol/AcetonitrileFinal wash and storage
Guide 3: Investigating Physical and Mechanical Issues

If all peaks in your chromatogram are tailing, a physical or mechanical issue within the HPLC system is likely the culprit.[12]

Experimental Protocol: Diagnosing Mechanical Problems

  • Check for Extra-Column Volume:

    • Inspect the length and internal diameter of all tubing between the injector and the detector. Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005 inches).[3]

    • Ensure all fittings are properly connected and not contributing to dead volume.[10]

  • Inspect the Column:

    • A sudden onset of peak tailing for all compounds may indicate a partially blocked inlet frit.[11] Try reversing and flushing the column to dislodge any particulates.

    • If the column has been subjected to pressure shocks or has been in use for a long time, a void may have formed at the inlet. This often requires column replacement.[1]

  • Sample and Solvent Considerations:

    • Sample Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[8]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[2][9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 chemical_path No, only the analyte peak q1->chemical_path mechanical_path Yes, all peaks q1->mechanical_path cause_chemical Likely Chemical Cause chemical_path->cause_chemical cause_mechanical Likely Mechanical/Physical Cause mechanical_path->cause_mechanical step_c1 Adjust Mobile Phase pH (See Guide 1) cause_chemical->step_c1 step_m1 Check for Extra-Column Volume (Tubing, Fittings) cause_mechanical->step_m1 step_c2 Use End-Capped Column (See Guide 2) step_c1->step_c2 step_c3 Check for Sample Overload or Solvent Mismatch step_c2->step_c3 end_good Peak Shape Improved step_c3->end_good end_bad Problem Persists: Consult Instrument Manual or Manufacturer step_c3->end_bad step_m2 Inspect Column Inlet Frit and for Voids step_m1->step_m2 step_m3 Use a Guard Column step_m2->step_m3 step_m3->end_good step_m3->end_bad

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Signaling_Pathway Chemical Interactions Causing Peak Tailing cluster_column Silica-Based C18 Column silanol Residual Silanol Groups (Si-OH) interaction Secondary Interaction (Hydrogen Bonding/Ionic) silanol->interaction c18 C18 Bonded Phase elution Normal Elution c18->elution analyte This compound analyte->interaction approaches column analyte->elution approaches column mobile_phase_high_ph Mobile Phase (pH > pKa of Silanols) mobile_phase_high_ph->interaction enables mobile_phase_low_ph Mobile Phase (pH < pKa of Silanols, e.g., with 0.1% Formic Acid) mobile_phase_low_ph->silanol protonates peak_tailing Peak Tailing interaction->peak_tailing good_peak Symmetrical Peak elution->good_peak

References

How to increase the yield of Isorhamnetin 3-O-glucoside from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Isorhamnetin 3-O-glucoside from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from plant material?

A1: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for flavonoids and are generally more efficient than traditional methods like Soxhlet extraction.[1][2] These methods offer benefits such as reduced extraction time, lower solvent consumption, and increased yield.[1][2][3] Enzyme-Assisted Extraction (EAE) is another sustainable option that uses enzymes like cellulase and pectinase to break down plant cell walls, facilitating the release of bioactive compounds.[4][5][6] The choice of method depends on available equipment, solvent selection, and the specific plant matrix.

Q2: Which plant species are rich sources of this compound?

A2: this compound and other isorhamnetin glycosides are found in a variety of plants. Notably high concentrations are present in Hippophae rhamnoides (sea buckthorn) berries and leaves, Opuntia ficus-indica (prickly pear) cladodes and fruits, and almond skins.[7][8] Other reported sources include rice varieties, Brassica juncea leaves, and onions.[7][9]

Table 1: High-Yielding Plant Sources of Isorhamnetin Glycosides

Plant SourcePart of PlantKey Isorhamnetin Glycosides DetectedReported Content (mg/100g Dry Weight)
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinoside62.0 - 406.1
LeavesIsorhamnetin-3-O-glucoside-7-O-rhamnoside67.6 - 129.3
Opuntia ficus-indica (Prickly Pear)CladodesIsorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinoside149.7 (glucoside), 703.3 (rutinoside)
PeelsIsorhamnetin-3-O-glucoside223.7
Almond (Prunus dulcis)SkinIsorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinosideCan comprise 75% of total polyphenols

Source:[7][8]

Q3: How can I increase the biosynthesis of this compound in my plant material in vivo or in cell cultures?

A3: The biosynthesis of flavonoids can be significantly enhanced by applying "elicitors," which are compounds that trigger defense responses in plants.[10][11][12] Elicitors can be abiotic (physical or chemical) or biotic (derived from organisms).

  • Abiotic Elicitors: Include UV radiation (especially UV-B), salicylic acid, and methyl jasmonate.[10][12][13] These agents stimulate the phenylpropanoid pathway, which is responsible for flavonoid production.[10]

  • Biotic Elicitors: Include polysaccharides from fungi or bacteria (e.g., chitosan, yeast extract).[10][11] Applying these elicitors to plant cell cultures or during plant growth can lead to a significant increase in the accumulation of secondary metabolites, including this compound.[13][14]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Cell Lysis The plant cell wall is not being sufficiently disrupted. For EAE, ensure the correct enzymes (e.g., cellulase, pectinase) are used and optimize parameters like enzyme dosage, incubation time, and temperature.[5][6] For UAE/MAE, ensure adequate ultrasonic power or microwave power is applied to facilitate cell rupture.[3]
Suboptimal Solvent The polarity of the extraction solvent may not be ideal for this compound. Ethanol-water mixtures are commonly used.[15] Optimize the ethanol concentration; studies on flavonoids often find optimal yields with ethanol concentrations between 40% and 80%.[3][15][16]
Incorrect Extraction Parameters Time, temperature, and solid-to-liquid ratio are critical.[17] Overly high temperatures can degrade flavonoids, while insufficient time or temperature will result in incomplete extraction.[15] Systematically optimize these parameters using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM).[18][19]
Degradation of Target Compound Flavonoids can be sensitive to heat, light, and oxidation.[1] For thermal methods like MAE or heat reflux, ensure the temperature does not exceed the degradation point of the glycoside.[15] Consider using non-thermal methods like UAE at lower temperatures. Store extracts in dark, cool conditions.
Issue 2: Co-extraction of Impurities

Problem: The crude extract contains a high level of impurities (e.g., chlorophyll, lipids, other phenolics), complicating purification.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Non-selective Solvent The chosen solvent is extracting a wide range of compounds. Perform a preliminary liquid-liquid extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.[20]
Lack of a Purification Step Crude extracts require purification to isolate the target compound. Use column chromatography with resins like polyamide or macroporous adsorption resin (e.g., AB-8), which have shown good performance in separating flavonoids.[16][21] Elution can be performed with a stepwise gradient of ethanol.[16][21]
Issue 3: Difficulty in Quantification

Problem: Inaccurate or inconsistent quantification of this compound in the extract.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Improper Analytical Method Standard spectrophotometric assays for "total flavonoids" are not specific. Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector for accurate identification and quantification.[9][19][22]
Lack of a Proper Standard Accurate quantification requires a certified reference standard of this compound. Prepare a calibration curve by injecting a series of standard solutions of known concentrations and use this curve to calculate the concentration in your samples.[23]
Matrix Effects Other compounds in the extract can interfere with the analytical signal. Ensure proper sample preparation, including filtration (e.g., 0.45 µm filter) and appropriate dilution, to minimize matrix effects.[22]

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general methodology for extracting flavonoids using ultrasonication. Optimal parameters should be determined empirically for each specific plant material.

  • Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Mixing: Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel. Add the extraction solvent (e.g., 56% ethanol) at a specified solid-to-liquid ratio (e.g., 1:33 g/mL).[15]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 87.5 W) at a controlled temperature (e.g., 74°C) for a set duration (e.g., 46 minutes).[24][15]

  • Separation: After extraction, centrifuge the mixture to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove fine particles.

  • Analysis: Analyze the filtrate using HPLC for the quantification of this compound.

Table 2: Comparison of Optimized UAE Parameters for Flavonoids

Plant MaterialEthanol Conc. (%)Temp. (°C)Time (min)Liquid/Solid Ratio (mL/g)Flavonoid Yield (%)
Pteris cretica L.56.774.345.933.74.71
Centella asiatica75-30204.37 (TFC mg/g)
Camellia fascicularis4072.396604.77

Source:[24][15][16]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines a general procedure for MAE. This method uses microwave energy to heat the solvent and disrupt the plant matrix.

  • Preparation: Prepare the dried, powdered plant material as described for UAE.

  • Mixing: Combine the plant powder (e.g., 10 g) with the extraction solvent (e.g., 78% ethanol) in a microwave-safe extraction vessel at a specific solid-to-liquid ratio.[3][18]

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Apply a set microwave power (e.g., 559 W) for a specific duration (e.g., 25 minutes).[3] Monitor temperature to avoid overheating and degradation.[1]

  • Cooling & Separation: Allow the vessel to cool to room temperature. Centrifuge and filter the extract as described for UAE.

  • Analysis: Quantify this compound content via HPLC.

Table 3: Comparison of Optimized MAE Parameters for Flavonoids

Plant MaterialEthanol Conc. (%)Power (W)Time (min)Liquid/Solid Ratio (mL/g)Flavonoid Yield
Phyllostachys heterocycla78.155924.9-4.67%
Sedum aizoon80.6-202024.87 mg/g
Avicennia marina->60% of 399W>30>20>0.5 mg/mL

Source:[1][3][18]

Protocol 3: Elicitor Treatment for Cell Suspension Cultures

This protocol describes the application of an elicitor to enhance secondary metabolite production in plant cell cultures.

  • Culture Preparation: Establish a stable plant cell suspension culture in a suitable growth medium (e.g., Murashige and Skoog).

  • Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., 10 mM Salicylic Acid or 1 mM Methyl Jasmonate).

  • Elicitation: Add the elicitor to the cell culture at a specific growth phase (e.g., exponential phase, day 5). The final concentration should be optimized; typical starting points are 0.3-3 µM for Methyl Jasmonate and 100-300 µM for Salicylic Acid.[14]

  • Incubation: Continue the incubation of the cell culture for a defined period post-elicitation (e.g., 24-96 hours) before harvesting.[14]

  • Harvesting & Extraction: Harvest the cells by filtration. Proceed with an appropriate extraction method (e.g., UAE) to recover the target compounds.

  • Analysis: Compare the yield of this compound from elicited cultures with that from control (non-elicited) cultures.

Table 4: Examples of Elicitors Used to Increase Flavonoid Production

ElicitorPlant/Culture SystemEffect on Flavonoids
Methyl Jasmonate (MeJa)Thevetia peruviana cell culture1.07-fold increase in total flavonoids
Salicylic Acid (SA)Thevetia peruviana cell culture1.3-fold increase in total flavonoids
UV-B RadiationSalvia verticillataStimulates phenylpropanoid pathway genes
Yeast ExtractPueraria candolleiIncreases isoflavonoid yield

Source:[10][11][14]

Visualizations

Experimental & Purification Workflow

Workflow cluster_prep Phase 1: Preparation & Biosynthesis Enhancement cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis Plant Plant Material Selection (e.g., Hippophae rhamnoides) Elicitation Optional: Elicitor Application (UV-B, MeJa, SA) Plant->Elicitation In Vivo / In Vitro Harvest Harvesting & Drying Plant->Harvest Elicitation->Harvest Grinding Grinding to Powder Harvest->Grinding Extraction Extraction Method (UAE, MAE, or EAE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure Isorhamnetin 3-O-glucoside Purification->PureCompound Analysis Quantification (HPLC / UPLC) PureCompound->Analysis

Caption: General workflow for increasing yield and isolating this compound.

This compound Biosynthesis Pathway

Biosynthesis Phenylalanine L-Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone Phenylpropanoid Pathway Quercetin Quercetin Chalcone->Quercetin FLS, F3'H etc. Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT (O-methyltransferase) I3G This compound Isorhamnetin->I3G UGT (UDP-glycosyltransferase)

Caption: Key enzymatic steps from Quercetin to this compound.[23]

Elicitor-Mediated Signaling Cascade

Elicitation Elicitor Elicitor (e.g., MeJa, SA, UV-B) Receptor Cellular Receptor Binding Elicitor->Receptor Signal Signal Transduction (ROS, Kinase Cascades) Receptor->Signal TF Activation of Transcription Factors Signal->TF Genes Upregulation of Biosynthesis Genes (PAL, OMT, UGT, etc.) TF->Genes Metabolites Increased Flavonoid Accumulation Genes->Metabolites

Caption: Logical diagram of how elicitors boost flavonoid biosynthesis pathways.[10][11]

References

Technical Support Center: LC-MS Analysis of Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Isorhamnetin 3-O-glucoside by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Common Issues

This section addresses specific problems that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing and broadening. What are the likely causes and how can I fix this?

A: Poor peak shape for this compound can stem from several factors related to the chromatography, the sample, or the interaction between the analyte and the analytical column. Here is a step-by-step troubleshooting guide:

  • Secondary Interactions with the Column: Flavonoid glycosides like this compound have multiple hydroxyl groups that can interact with residual silanols on the silica-based C18 columns. This is a common cause of peak tailing.

    • Solution: Acidify your mobile phase. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, will suppress the ionization of the silanol groups, minimizing these unwanted interactions.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was the likely issue.

  • Column Contamination or Degradation: Accumulation of matrix components from previous injections can lead to a decline in column performance and distorted peak shapes.

    • Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, consider replacing the guard column or the analytical column itself.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move too quickly through the front of the column, resulting in peak distortion.

    • Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase.

Issue 2: High Variability and Poor Reproducibility in Signal Intensity

Q: I'm observing significant variability in the peak area of this compound between replicate injections of the same sample. What could be causing this?

A: Inconsistent signal intensity is often a hallmark of unaddressed matrix effects or issues with the sample preparation process.

  • Inconsistent Sample Preparation: Manual sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability if not performed consistently.

    • Solution: Analyze multiple preparations of the same quality control (QC) sample to assess the reproducibility of your sample preparation method. If using manual methods, ensure consistent timing, volumes, and vortexing/shaking procedures for all steps.

  • Lot-to-Lot Matrix Variability: Different sources of your biological matrix (e.g., plasma from different individuals) can have varying compositions of endogenous components, leading to different degrees of matrix effects.

    • Solution: To ensure your method is robust, it is recommended to evaluate the matrix effect in at least six different lots of the blank matrix.

  • Internal Standard Performance: An ideal internal standard (IS) should co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal suppression or enhancement.

    • Solution: Check the peak area of your internal standard across all samples. High variability in the IS signal suggests it is not adequately compensating for the matrix effects. This could be because the IS is not a close enough structural analog or is experiencing its own unique interferences. A stable isotope-labeled internal standard for this compound would be the ideal choice.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding matrix interference in the LC-MS analysis of this compound.

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analysis. This compound, being a flavonoid glycoside, is often analyzed in complex biological or botanical matrices that contain a high abundance of endogenous components like phospholipids, salts, and other metabolites, making it susceptible to these effects.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at certain retention times indicates the presence of interfering matrix components.

  • Quantitative Assessment (Post-Extraction Spike Method): This is the most common method to quantify the extent of matrix effects. It involves comparing the signal response of the analyte in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: A multi-pronged approach is often the most effective:

  • Effective Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but often less clean than other methods.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by:

    • Adjusting the gradient elution profile.

    • Changing the mobile phase composition (e.g., switching between methanol and acetonitrile).

    • Using a column with a different chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of detection for low-concentration samples.

  • Use of a Suitable Internal Standard: A stable isotope-labeled internal standard is the "gold standard" for compensating for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a stable isotope-labeled IS is not available, a close structural analog can be used.

Data Presentation

The following tables summarize key data relevant to the LC-MS analysis of this compound and related flavonoids.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₂O₁₂
Molecular Weight 478.4 g/mol
XLogP3 0.7
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 12

Table 2: Representative Matrix Effects for Flavonoids in Human Plasma

AnalyteSample PreparationMatrix Effect (%)*Indication
IsorhamnetinProtein Precipitation85 - 100%Minimal to no significant suppression
QuercetinProtein Precipitation~75%Moderate Ion Suppression
KaempferolProtein Precipitation~80%Mild Ion Suppression
Quercetin-3-O-glucuronideEnzymatic Proteolysis~95%Minimal Ion Suppression

*Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Disclaimer: This table presents representative data compiled from various studies. Actual matrix effects can vary significantly based on the specific analyte, LC-MS system, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the LC-MS analysis of this compound.

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation

This protocol is based on a validated method for the analysis of isorhamnetin and its glycosides in rat plasma and is a good starting point for method development.

Materials:

  • Rat or human plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Naringin or a stable isotope-labeled standard)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge the samples at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness at 37°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the final mobile phase composition at three concentration levels (low, medium, and high).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., human plasma) using your developed sample preparation method (e.g., Protocol 1). Spike the analytical standard and internal standard into the final extract at the same three concentration levels as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before the extraction process at the same three concentration levels.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

ParameterFormulaAcceptance Criteria
Matrix Effect (ME) (Peak Area in Set B / Peak Area in Set A) * 10085 - 115%
Recovery (RE) (Peak Area in Set C / Peak Area in Set B) * 100>80% (and consistent across concentration levels)

A Matrix Effect value outside the 85-115% range indicates significant ion suppression or enhancement that needs to be addressed.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation (ACN) Protein Precipitation (ACN) Add IS->Protein Precipitation (ACN) Centrifuge Centrifuge Protein Precipitation (ACN)->Centrifuge Evaporate & Reconstitute Evaporate & Reconstitute Centrifuge->Evaporate & Reconstitute UPLC Separation UPLC Separation Evaporate & Reconstitute->UPLC Separation ESI Ionization ESI Ionization UPLC Separation->ESI Ionization MS/MS Detection MS/MS Detection ESI Ionization->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Analyte & Matrix Components Co-elute Analyte & Matrix Components Co-elute Competition for Charge in ESI Droplet Competition for Charge in ESI Droplet Analyte & Matrix Components Co-elute->Competition for Charge in ESI Droplet Reduced Analyte Ionization Reduced Analyte Ionization Competition for Charge in ESI Droplet->Reduced Analyte Ionization Signal Suppression Signal Suppression Reduced Analyte Ionization->Signal Suppression

Caption: The signaling pathway of ion suppression due to matrix effects.

Technical Support Center: Isorhamnetin 3-O-glucoside Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Isorhamnetin 3-O-glucoside for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, it is recommended to store it at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years) in a dry and dark place.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Q2: How stable is this compound in different solvents?

A2: this compound is soluble in DMSO, ethanol, pyridine, and methanol.[4] While specific stability data in each solvent is limited, DMSO is a commonly used solvent for creating stock solutions.[1] For aqueous solutions used in cell culture media, it is recommended to prepare them fresh from the stock solution for each experiment to minimize degradation.

Q3: What is the general stability of flavonoids like this compound in aqueous solutions?

A3: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline solutions. Glycosylation, as in this compound, can protect the flavonoid from degradation during simulated digestion compared to its aglycone form, isorhamnetin.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids are known to be susceptible to photodegradation, especially when exposed to UV light. It is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

  • Possible Cause: Degradation of this compound in the experimental setup.

    • Solution:

      • pH of the medium: If the assay is performed at a neutral or alkaline pH, the compound may be degrading. Prepare fresh solutions immediately before use and minimize the incubation time if possible. For non-cell-based assays, consider if an acidic buffer can be used.

      • Temperature: High temperatures can accelerate degradation. If your experiment involves heating, assess the thermal stability of the compound under those conditions.

      • Light exposure: Protect your experimental setup from direct light.

      • Improper storage: Ensure that the stock solutions have been stored correctly at the recommended temperatures and have not undergone multiple freeze-thaw cycles.

Issue 2: Precipitate formation when diluting the DMSO stock solution in aqueous buffer or media.

  • Possible Cause: Poor solubility of this compound in aqueous solutions at the desired concentration.

    • Solution:

      • Decrease the final concentration: If experimentally feasible, lower the final concentration of this compound.

      • Increase the DMSO concentration: A slightly higher percentage of DMSO in the final solution may help with solubility, but be mindful of the tolerance of your cell line or assay system to DMSO. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.

      • Use a different solvent: While less common for cell-based assays, exploring other solvents compatible with your system could be an option.

      • Gentle warming and sonication: To aid dissolution when preparing the stock solution in DMSO, gentle warming to 37°C and sonication can be employed.[3]

Stability Data Summary

While specific quantitative stability data for this compound under various in vitro conditions is not extensively available in the literature, the following tables provide a summary based on general flavonoid stability and available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (e.g., DMSO)-80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]

Table 2: Qualitative Stability Profile of Flavonoids (Applicable to this compound)

ConditionStabilityRecommendation
pH
Acidic (pH < 7)HigherMaintain acidic conditions for storage and non-physiological assays where possible.
Neutral to Alkaline (pH ≥ 7)LowerPrepare fresh solutions for cell culture and minimize exposure time.
Temperature
4°CHighSuitable for short-term storage of solutions.
Room Temperature (20-25°C)ModerateUse for short-term handling only.
37°C (Cell Culture)LowerPrepare fresh and use immediately.
Light
DarkHighStore in light-protected containers (e.g., amber vials, wrapped in foil).
Light Exposure (especially UV)LowAvoid exposure to direct light during experiments and storage.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the buffers or media of interest (e.g., phosphate-buffered saline at pH 5, 7.4, and 9; cell culture medium).

  • Incubation Conditions:

    • pH Stability: Aliquot the test solutions into separate light-protected containers for each pH value and store at a constant temperature (e.g., 4°C, 25°C, or 37°C).

    • Temperature Stability: Aliquot the test solution at a specific pH (e.g., pH 7.4) into separate light-protected containers and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Aliquot the test solution into transparent containers and expose them to a controlled light source (e.g., a photostability chamber with a defined lux and UV output). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Analyze the concentration of this compound in each sample at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method that can be optimized for stability studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing over time to elute the compound. An example could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 254 nm or 350 nm).

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the test samples.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical in regulating cell growth, proliferation, survival, and inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk isorhamnetin This compound isorhamnetin->pi3k Activates isorhamnetin->erk Activates akt Akt pi3k->akt p_akt p-Akt (Ser473) akt->p_akt Phosphorylation pdx1 PDX-1 p_akt->pdx1 Activates p_erk p-ERK erk->p_erk Phosphorylation p_erk->pdx1 gene_expression Cell Growth, Survival, etc. pdx1->gene_expression Regulates Gene Expression G cluster_conditions Incubation Conditions prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (in buffer/media) prep_stock->prep_test ph_stability pH Stability (pH 5, 7.4, 9) prep_test->ph_stability temp_stability Temperature Stability (4°C, 25°C, 37°C) prep_test->temp_stability photo_stability Photostability (Light vs. Dark) prep_test->photo_stability sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) ph_stability->sampling temp_stability->sampling photo_stability->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (% Degradation) analysis->data_analysis

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Isorhamnetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Isorhamnetin 3-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is attributed to several factors:

  • Poor Aqueous Solubility: Like many flavonoids, Isorhamnetin and its glycosides have limited solubility in water, which hinders their dissolution in the gastrointestinal tract—a prerequisite for absorption.[1]

  • Metabolism by Gut Microbiota: Intestinal bacteria can metabolize this compound, primarily through deglycosylation to its aglycone, isorhamnetin.[2] While the aglycone can be absorbed, further degradation into other metabolites can occur, impacting overall bioavailability.

  • Efflux by Transporters: Isorhamnetin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), reducing net absorption.[1]

  • First-Pass Metabolism: After absorption, Isorhamnetin undergoes extensive metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:

  • Nanoformulations:

    • Solid Dispersions (SDs): Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate and, consequently, its absorption.[3][4][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic compounds.[3][6][7][8][9]

  • Complexation:

    • Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity and membrane permeability of flavonoids.

  • Structural Modification:

    • Glycosylation: While this compound is already a glycoside, altering the sugar moiety can influence its solubility and interaction with transporters.[10]

Q3: How does the glycosylation pattern of isorhamnetin affect its bioavailability?

A3: Glycosylation has a dual effect on bioavailability. The addition of a sugar moiety, as in this compound, generally increases aqueous solubility and stability during digestion compared to the aglycone (isorhamnetin).[11] This can lead to higher concentrations in the gut lumen. However, the glycoside form often exhibits lower permeability across the intestinal epithelium.[11] For efficient absorption, the glycoside typically needs to be hydrolyzed to its aglycone form by intestinal enzymes or gut microbiota.[10] The type and position of the sugar can also influence which transporters the molecule interacts with.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step Expected Outcome
Efflux by P-gp or MRPs Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil for P-gp, MK-571 for MRPs).An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side will suggest that the compound is a substrate for these efflux pumps.
Low Lipophilicity Formulate the compound into lipid-based delivery systems like SEDDS or solid lipid nanoparticles (SLNs) before applying to the Caco-2 monolayer.Enhanced transport across the cell monolayer due to improved partitioning into the cell membrane.
Poor Aqueous Solubility in Buffer Prepare a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution in the assay buffer.Increased concentration of the compound in the apical compartment, leading to a higher concentration gradient for passive diffusion.
Compromised Cell Monolayer Integrity Regularly measure the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range (typically >250 Ω·cm²).Consistent and reliable permeability data.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Oral Gavage Technique Ensure all personnel are properly trained in oral gavage to minimize stress on the animals and ensure accurate dosing.Reduced variability in plasma concentration-time profiles between individual animals.
Food Effects Standardize the fasting period for animals before dosing, as food can significantly affect the absorption of flavonoids.More consistent and reproducible absorption profiles.
Inadequate Blood Sampling Times For rapid absorption, ensure early and frequent blood sampling time points (e.g., 0.25, 0.5, 1, 2 hours) to accurately capture the maximum plasma concentration (Cmax) and time to Cmax (Tmax).A well-defined pharmacokinetic profile that accurately reflects the absorption phase.
Sample Degradation Process blood samples immediately after collection to separate plasma and store at -80°C until analysis. Use appropriate anticoagulants and protease inhibitors if necessary.Accurate quantification of the analyte and its metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Isorhamnetin in Rats with Different Formulations

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Isorhamnetin (in Total Flavones of Hippophae rhamnoides - TFH)100185.3 ± 65.70.58 ± 0.20453.8 ± 156.2100
Isorhamnetin (TFH Solid Dispersion)100536.9 ± 256.40.50 ± 0.221673.6 ± 792.5368.8
Isorhamnetin (TFH Self-Emulsifying)100215.4 ± 89.10.67 ± 0.29589.7 ± 243.5129.9

Data adapted from a study on the effects of solid dispersion and self-emulsifying formulations.[4][5]

Table 2: In Vitro Permeability of Isorhamnetin and its Glycosides Across Caco-2 Cell Monolayers

Compound Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Isorhamnetin4.74 ± 0.02
Isorhamnetin-3-O-glucosyl-rhamnoside1.72 ± 0.01
Isorhamnetin-3-O-glucosyl-rhamnosyl-pentoside1.28 ± 0.02
Isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnoside1.03 ± 0.04

Data from a study on the bioaccessibility and intestinal permeability of isorhamnetin glycosides.[11][12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of a compound in vitro.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts (e.g., 0.4 µm pore size, 12-well plate format) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for differentiation into a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the TEER.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the test compound solution (e.g., this compound) in HBSS at a final concentration of, for example, 100 µM.

    • To measure apical to basolateral (A-B) transport, add the compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral to apical (B-A) transport, add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

    • Calculate the efflux ratio: (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 suggests active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound after oral administration.

  • Animal Handling and Dosing:

    • Use male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

    • Prepare the formulation of this compound (e.g., suspension, solid dispersion, SEDDS).

    • Administer a single dose of the formulation to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • For analysis, perform a protein precipitation or liquid-liquid extraction to extract the compound from the plasma.

    • Quantify the concentration of Isorhamnetin and/or its metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC₀₋t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC₀₋inf (area under the plasma concentration-time curve from time 0 to infinity)

      • t₁/₂ (elimination half-life)

    • Calculate the relative oral bioavailability (F) if an intravenous formulation is also tested: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility & Dissolution Testing caco2 Caco-2 Permeability Assay solubility->caco2 Informs formulation for permeability studies metabolism Gut Microbiota Metabolism Assay caco2->metabolism Identifies potential for pre-systemic metabolism nanoformulation Nanoformulations (SD, SEDDS) metabolism->nanoformulation Guides formulation strategy pk_study Pharmacokinetic Study in Rats nanoformulation->pk_study Optimized formulation for in vivo testing complexation Complexation (Phospholipids) complexation->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability Data for calculation

Caption: Experimental workflow for enhancing the bioavailability of this compound.

PI3K_Akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth isorhamnetin Isorhamnetin isorhamnetin->pi3k inhibits

Caption: Isorhamnetin's inhibitory effect on the PI3K/Akt signaling pathway.

NFkB_pathway cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates for degradation nfkb NF-κB (p65/p50) ikb->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Gene Expression (IL-6, TNF-α, COX-2) nfkb->inflammatory_genes promotes transcription isorhamnetin Isorhamnetin isorhamnetin->ikk inhibits

References

Cell viability issues with high concentrations of Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin 3-O-glucoside, particularly concerning cell viability issues at high concentrations.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Recommended Solutions
Precipitation of Compound in Culture Medium - Low aqueous solubility: this compound, like many flavonoids, has limited solubility in aqueous solutions.[1] - High final concentration: Exceeding the solubility limit of the compound in the culture medium. - DMSO shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[1] - Temperature changes: Shifting from room temperature or 37°C to 4°C can decrease solubility.- Optimize stock solution concentration: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.[2][3] - Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in pre-warmed culture medium.[1] - Maintain temperature: Ensure the cell culture medium is at 37°C when adding the compound. - Final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced cytotoxicity and precipitation.
Inconsistent or Non-reproducible Cell Viability Results - Compound instability: Flavonoids can be unstable in culture media, degrading over time. - Interaction with media components: Components in the media may interact with and degrade the compound. - Variability in experimental setup: Inconsistent cell seeding density, incubation times, or passage numbers.- Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. - Minimize light exposure: Protect solutions from light to prevent photodegradation. - Standardize protocols: Ensure consistent cell seeding densities and experimental timelines.
Unexpectedly High Cell Viability at High Concentrations (MTT Assay) - Direct reduction of MTT: Flavonoids, due to their antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal. This effect is independent of cellular metabolic activity.- Include a cell-free control: In a separate set of wells, add this compound to the culture medium without cells and perform the MTT assay. Any color change indicates direct MTT reduction by the compound. - Use an alternative viability assay: The Sulforhodamine B (SRB) assay is a reliable alternative as it measures total protein content and is not affected by the reducing potential of flavonoids.[4] The Trypan Blue exclusion assay is another option that directly counts viable cells.[5]
High Background in Apoptosis Assays (e.g., Annexin V/PI) - Mechanical stress: Harsh cell handling during harvesting can damage cell membranes, leading to false-positive PI staining. - EDTA interference: Annexin V binding to phosphatidylserine is calcium-dependent, and EDTA can chelate Ca2+, inhibiting this interaction.[6] - Spontaneous apoptosis: High cell density or nutrient deprivation can induce apoptosis in control cells.- Gentle cell handling: Use gentle pipetting and low-speed centrifugation during cell harvesting.[6] - Use EDTA-free detachment solutions: For adherent cells, use trypsin without EDTA or other gentle, non-enzymatic cell dissociation buffers. - Optimize cell density: Plate cells at a density that prevents confluence-induced apoptosis during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO, with a solubility of up to 250 mg/mL, and in ethanol at approximately 33.35 mg/mL with sonication and warming.[2][7] It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[3][7] Avoid repeated freeze-thaw cycles.

Q2: I am observing a decrease in cell viability at low concentrations but an increase at higher concentrations when using the MTT assay. Why is this happening?

A2: This paradoxical effect is likely due to the interference of this compound with the MTT assay. At low concentrations, the cytotoxic effect of the compound is observed. However, at higher concentrations, the direct reduction of the MTT reagent by the flavonoid can overpower the cytotoxic effect, leading to an artificially high absorbance reading and the incorrect interpretation of increased cell viability. It is crucial to use an alternative assay like the SRB assay for more accurate results.[4]

Q3: What are the typical effective concentrations of this compound for inducing cytotoxicity in cancer cells?

A3: The effective concentration of this compound can vary significantly depending on the cell line and incubation time. The half-maximal inhibitory concentration (IC50) is a common measure of potency.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)
HT-29Colon Cancer24 hours> 200
HT-29Colon Cancer48 hours112.1
HT-29Colon Cancer72 hours53.72 µg/mL (~112 µM)
SW-480Colon Cancer24 hours1.67 µg/mL (~3.5 µM)
SW-480Colon Cancer48 hours1.15 µg/mL (~2.4 µM)
SW-480Colon Cancer72 hours1.59 µg/mL (~3.3 µM)
ACHNRenal CancerNot Specified> 200
C32Amelanotic MelanomaNot Specified> 200
MCF-7Breast CancerNot Specified> 200
LNCaPProstate CancerNot Specified> 200

Note: IC50 values can vary based on experimental conditions. The data presented is a summary from available literature.[3][8][9]

Q4: How does this compound induce cell death?

A4: this compound primarily induces apoptosis, a form of programmed cell death, in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also cause cell cycle arrest, preventing cancer cells from proliferating. Key signaling pathways involved include the PI3K/Akt and MAPK pathways.

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol

This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension to pellet the cells.

    • Adherent cells: Gently detach the cells using an EDTA-free dissociation reagent. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Experimental Workflow for Troubleshooting Cell Viability Assays

G start Start: Inconsistent Cell Viability Results check_assay Is MTT assay being used? start->check_assay cell_free_control Run cell-free control with This compound check_assay->cell_free_control Yes troubleshoot_other Troubleshoot other factors: - Compound precipitation - Compound stability - Cell handling check_assay->troubleshoot_other No interference Interference observed? cell_free_control->interference switch_assay Switch to SRB or Trypan Blue assay interference->switch_assay Yes interference->troubleshoot_other No end End: Reliable Results switch_assay->end troubleshoot_other->end G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Isorhamnetin Isorhamnetin 3-O-glucoside PI3K PI3K Isorhamnetin->PI3K Inhibits MEK MEK Isorhamnetin->MEK Inhibits Bax Bax Isorhamnetin->Bax Activates Bcl2 Bcl-2 Isorhamnetin->Bcl2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Activates Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation CytoC Cytochrome c release Bax->CytoC Bcl2->Bax Inhibits Apoptosis Apoptosis CytoC->Apoptosis

References

Technical Support Center: Optimizing Isorhamnetin 3-O-glucoside Incubation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Isorhamnetin 3-O-glucoside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell culture?

This compound is a flavonoid glycoside, a naturally occurring compound found in various plants. In cell culture, it is primarily investigated for its potential anticancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.

Q2: What is a typical starting point for incubation time when treating cells with this compound?

A common starting point for incubation time is 24 hours. However, the optimal time can vary significantly depending on the cell line, the concentration of this compound, and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your specific experimental setup.

Q3: How does the incubation time affect the observed cellular response to this compound?

Incubation time is a critical factor that can influence the magnitude and nature of the cellular response. Shorter incubation times may be sufficient to observe early events like the activation of signaling pathways, while longer incubation times are often necessary to detect downstream effects such as apoptosis or significant inhibition of cell proliferation.

Q4: Should the cell culture medium containing this compound be replaced during a long incubation period?

For incubation times longer than 24 hours, it is good practice to replace the medium with a fresh solution of this compound every 24-48 hours. This ensures a consistent concentration of the compound and replenishes essential nutrients for the cells.

Q5: I am not observing a significant effect of this compound on my cells. What could be the reason?

Several factors could contribute to a lack of response. Consider the following:

  • Incubation Time: The incubation period may be too short. Try extending the treatment duration.

  • Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify the effective concentration range for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.

  • Compound Stability: Ensure the compound is properly stored and handled to maintain its activity.

  • Assay Interference: Some flavonoids can interfere with common cell viability assays like the MTT assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding. Precipitation of this compound. Incomplete dissolution of formazan crystals (in MTT assay).Ensure a single-cell suspension before seeding. Check the solubility of the compound in your culture medium and consider using a lower concentration or a different solvent. Ensure complete solubilization of formazan by thorough mixing.
Unexpectedly high cell viability with MTT assay Direct reduction of MTT by this compound.Run a cell-free control with the compound and MTT to check for interference. Switch to an alternative cell viability assay such as the Sulforhodamine B (SRB) assay or a crystal violet assay.
Cell morphology changes unrelated to apoptosis (e.g., precipitation on cells) The compound is precipitating out of the solution at the tested concentration.Visually inspect the wells under a microscope for any signs of precipitation. Reduce the concentration of this compound or try a different solvent.
Inconsistent results between experiments Variation in cell passage number. Inconsistent incubation conditions. Degradation of the stock solution.Use cells within a consistent and low passage number range. Ensure consistent temperature, CO2 levels, and humidity in the incubator. Prepare fresh stock solutions regularly and store them properly.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin and its glycosides in various cancer cell lines, providing an indication of the effective concentration range and incubation times reported in the literature.

CompoundCell LineCancer TypeIncubation Time (hours)IC50
Isorhamnetin-3-O-glucosyl-rhamnosideHT-29 RFPColon Cancer2453.72 µg/mL[1]
IsorhamnetinSW-480Colon Cancer241.25 µg/mL
IsorhamnetinSW-480Colon Cancer723.54 µg/mL
IsorhamnetinHT-29Colon Cancer2415.6 µg/mL
IsorhamnetinHT-29Colon Cancer7210.2 µg/mL
IsorhamnetinMCF-7Breast Cancer72~10 µM[2]
IsorhamnetinT47DBreast Cancer72~10 µM[2]
IsorhamnetinBT474Breast Cancer72~10 µM[2]
IsorhamnetinBT-549Breast Cancer72~10 µM[2]
IsorhamnetinMDA-MB-231Breast Cancer72~10 µM[2]
IsorhamnetinMDA-MB-468Breast Cancer72~10 µM[2]
IsorhamnetinBEL-7402Hepatocellular Carcinoma7274.4 µg/mL

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is recommended to avoid potential interference from the reducing properties of flavonoids.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Visualizations

Signaling Pathways

Isorhamnetin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Isorhamnetin_ext Isorhamnetin 3-O-glucoside FasL FasL Isorhamnetin_ext->FasL Induces FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cleavage Isorhamnetin_int Isorhamnetin 3-O-glucoside Bax Bax Isorhamnetin_int->Bax Upregulates Bcl2 Bcl-2 Isorhamnetin_int->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Adhesion 3. Adhesion (24 hours) Seeding->Adhesion Treatment 4. This compound Treatment (Dose-Response) Adhesion->Treatment Incubation 5. Incubation (Time-Course: 24, 48, 72h) Treatment->Incubation Fixation 6. Cell Fixation (TCA) Incubation->Fixation Staining 7. Staining (SRB) Fixation->Staining Measurement 8. Absorbance Reading Staining->Measurement Calculation 9. IC50 Calculation Measurement->Calculation Optimization 10. Determine Optimal Incubation Time Calculation->Optimization

Caption: General experimental workflow for optimizing incubation time.

Troubleshooting Logic

Troubleshooting_Logic Start Start: Inconsistent or No Effect Observed CheckTime Is incubation time optimized? Start->CheckTime TimeCourse Perform Time-Course (24, 48, 72h) CheckTime->TimeCourse No CheckConc Is concentration optimized? CheckTime->CheckConc Yes TimeCourse->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckAssay Is the assay appropriate? CheckConc->CheckAssay Yes DoseResponse->CheckAssay AssayControl Run cell-free assay control CheckAssay->AssayControl No CheckSolubility Is the compound soluble? CheckAssay->CheckSolubility Yes SwitchAssay Switch to alternative assay (e.g., SRB) AssayControl->SwitchAssay Interference Detected AssayControl->CheckSolubility No Interference ReviewProtocol Review entire protocol for consistency and accuracy SwitchAssay->ReviewProtocol SolubilityTest Check solubility in media. Adjust solvent/concentration. CheckSolubility->SolubilityTest No CheckSolubility->ReviewProtocol Yes SolubilityTest->ReviewProtocol

Caption: A logical workflow for troubleshooting experiments.

References

Validation & Comparative

Isorhamnetin 3-O-glucoside vs. its Aglycone Isorhamnetin: A Comparative Guide on Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a 3'-O-methylated metabolite of the flavonol quercetin, and its glycosidic counterpart, isorhamnetin 3-O-glucoside, are both recognized for their antioxidant properties. Found in a variety of plants, including sea buckthorn and ginkgo biloba, these compounds are of significant interest in the development of therapeutics for oxidative stress-related diseases.[1][2] This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data from in vitro and cellular assays, and delves into the underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of isorhamnetin and its 3-O-glucoside has been evaluated using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant activity.

CompoundDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (IC50, µM)FRAP (Ferric Reducing Antioxidant Power)Cellular Antioxidant Activity (CAA)
Isorhamnetin 24.61[3]14.54[3]Data not availableData not available
This compound 4.84[4] / 11.76[3]Data not availableData not availableData not available

Note on conflicting data: The reported IC50 values for this compound in the DPPH assay vary between studies (4.84 µM and 11.76 µM). This discrepancy may arise from differences in experimental conditions, such as reaction time, solvent, and the specific protocol employed.

In Vitro vs. Cellular Antioxidant Efficacy

In vitro chemical assays, such as DPPH and ABTS, provide a fundamental understanding of the direct radical-scavenging capabilities of a compound. The available data suggests that in a purely chemical environment, this compound may exhibit comparable or even more potent DPPH radical scavenging activity than its aglycone, isorhamnetin.

Molecular Mechanisms: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of isorhamnetin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like isorhamnetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis.[5]

While the activation of the Nrf2 pathway by isorhamnetin is well-documented, further research is needed to fully elucidate the extent to which this compound engages this pathway and to compare their relative potencies in inducing the expression of Nrf2-dependent antioxidant genes. Some evidence suggests that isorhamnetin glycosides can augment the levels of HO-1 and the nuclear level of Nrf2.[6]

Nrf2_Activation_by_Isorhamnetin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isorhamnetin Isorhamnetin Keap1_Nrf2 Keap1-Nrf2 Complex Isorhamnetin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Leads to

Caption: Isorhamnetin-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following are summaries of standard protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the deep purple color of the DPPH solution is reduced to a pale yellow, and the decrease in absorbance at approximately 517 nm is measured.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of the test compound (isorhamnetin or its glucoside) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance is measured at approximately 734 nm.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance.

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • The absorbance is measured after a set incubation period.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at approximately 593 nm.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

    • The test compound is added to the FRAP reagent.

    • The absorbance is measured after a specific incubation time.

    • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

  • Procedure:

    • A suitable cell line (e.g., HepG2) is cultured in a multi-well plate.

    • The cells are incubated with the test compound and DCFH-DA.

    • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

    • The fluorescence is measured over time using a microplate reader.

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time, and the results are often expressed as quercetin equivalents.

CAA_Workflow cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A 1. Seed Cells (e.g., HepG2) in a 96-well plate B 2. Incubate with Test Compound (Isorhamnetin or Glucoside) A->B C 3. Add DCFH-DA Probe B->C D 4. Induce Oxidative Stress (Add AAPH) C->D E 5. Measure Fluorescence (DCF formation) over time D->E F 6. Calculate CAA Value E->F

Caption: A simplified workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Both isorhamnetin and its 3-O-glucoside demonstrate notable antioxidant potential. While in vitro chemical assays provide conflicting evidence regarding which form is a more potent direct radical scavenger, the aglycone isorhamnetin has a well-established mechanism of action through the activation of the Nrf2 signaling pathway. The glycosidic form also shows antioxidant activity and may influence cellular antioxidant defenses.

For drug development professionals, the key takeaway is that while in vitro antioxidant capacity is an important initial screening parameter, cellular and in vivo studies are crucial to determine the true therapeutic potential of these compounds. The differences in bioavailability and metabolism between the aglycone and its glucoside will likely play a significant role in their ultimate efficacy in a physiological system. Further head-to-head comparisons in cellular models of oxidative stress are warranted to definitively delineate their respective advantages.

References

Comparative Efficacy of Isorhamnetin 3-O-glucoside and Hesperidin in Mitigating Inflammation: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the anti-inflammatory properties of two prominent flavonoids, Isorhamnetin 3-O-glucoside and Hesperidin. This guide synthesizes experimental data to compare their mechanisms of action and efficacy in reducing inflammatory markers.

The quest for potent and safe anti-inflammatory agents has led to a significant focus on natural flavonoids. Among these, this compound, a flavonol found in plants like Opuntia ficus-indica, and Hesperidin, a flavanone abundant in citrus fruits, have emerged as promising candidates. This guide provides a comparative overview of their efficacy in reducing inflammation, supported by experimental data from various in vitro and in vivo studies.

Mechanisms of Anti-inflammatory Action

Both this compound and Hesperidin exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. While their overall goal is the same, the specific molecular targets and the extent of their effects can vary.

This compound and its related glycosides have been shown to suppress inflammation through several mechanisms. These include the inhibition of nuclear factor kappa-B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[1] By blocking NF-κB, this compound and its derivatives downregulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Furthermore, they can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are crucial for inflammatory responses.[1] Some studies also point to the inhibition of high-mobility-group protein 1 (HMGB1) release, a key mediator in late-stage inflammation.[1]

Hesperidin , similarly, demonstrates potent anti-inflammatory properties primarily by attenuating the NF-κB signaling pathway.[2][3] This action leads to a decreased expression of a wide array of inflammatory molecules, including TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1 and VCAM-1.[2] Hesperidin also inhibits the activity of cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[2][4]

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of this compound and Hesperidin in different experimental models.

Table 1: In Vitro Anti-inflammatory Effects

CompoundCell LineInflammatory StimulusConcentrationEffectReference
This compoundRAW 264.7 macrophages---100 µg/mLDistinct anti-inflammatory activity with no toxicity[1][5]
This compoundHuman osteosarcoma MG-63 cellsTNF-α100 µg/mLInhibition of IL-6 production[1][5]
Isorhamnetin glycosidesRAW 264.7 macrophages--->25 ng IsoEq/mL>50% inhibition of NO production[6]
HesperidinRAW 264.7 macrophagesLPS5, 50, and 250 μMDose-dependent suppression of IL-6, TNF-α, and NO synthesis[7]
HesperidinRAW 264.7 cellsPMA + A231870.01 mg/mLAverage IL-8 production: 0.6 ng/mL; Average TNF-α production: 0.3 ng/mL; Average IL-1β production: 0.0467 ng/mL[8]
HesperidinRAW 264.7 cellsPMA + A231870.1 mg/mLAverage IL-8 production: 0.47 ng/mL; Average TNF-α production: 0.3 ng/mL; Average IL-1β production: 0.0367 ng/mL[8]
HesperidinRAW 264.7 cellsLPS10, 20, and 30 μMReduced NO₂ production to 4.8967 μM, 3.6 μM, and 2.8667 μM, respectively[8]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelInflammatory ModelDosageEffectReference
Isorhamnetin glycoside (IGR)RatCroton oil-induced ear edema---77.4 ± 5.7% inhibition of ear edema[6]
HesperidinMiceXylene-induced ear edema100, 200, 300, and 400 mg/kg b. wt.26.03%, 34.54%, 47.21%, and 43.63% suppression, respectively[2]
HesperidinMiceLPS-induced lung inflammation200 mg/kg b. wt. (oral)Downregulated TNF-α, IL-1β, IL-6, KC, MIP-2, MCP-1, and IL-12 expression[2]
HesperidinRatsTrinitrobenzenesulfonic acid-induced colitis10 or 25 mg/kg b. wt.Exerted anti-inflammatory effect[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are the protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (for Hesperidin)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pretreated with varying concentrations of Hesperidin (e.g., 10, 20, 30 µM) for a specified duration.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂), in the culture supernatant using the Griess reagent.

  • Measurement of Cytokines: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Rats (for Isorhamnetin Glycosides)

  • Animals: Male Wistar rats are used for the experiment.

  • Induction of Edema: A solution of croton oil in an appropriate solvent is topically applied to the inner surface of the rat's ear to induce inflammation and edema.

  • Treatment: The test compound, Isorhamnetin glycoside, or a control vehicle is applied topically to the ear shortly after the croton oil application.

  • Measurement of Edema: After a specific period (e.g., 6 hours), the rats are euthanized, and circular sections are cut from both the treated and untreated ears. The weight difference between the two sections is calculated to determine the degree of edema and the percentage of inhibition by the test compound.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Hesperidin in their anti-inflammatory action.

Isorhamnetin_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK Nucleus Nucleus MAPKs->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Genes activates transcription Isorhamnetin This compound Isorhamnetin->MAPKs inhibits Isorhamnetin->IKK inhibits

Caption: Signaling pathway for this compound's anti-inflammatory action.

Hesperidin_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Genes activates transcription Hesperidin Hesperidin Hesperidin->IKK inhibits

Caption: Hesperidin's inhibitory effect on the NF-κB inflammatory signaling pathway.

Conclusion

Both this compound and Hesperidin demonstrate significant anti-inflammatory potential by targeting core inflammatory pathways, primarily the NF-κB signaling cascade. The available data suggests that both compounds are effective in reducing a broad spectrum of inflammatory mediators in both cellular and animal models.

References

A Head-to-Head Comparison of Isorhamnetin 3-O-glucoside and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of phytochemicals, flavonoids stand out for their significant therapeutic potential. Among them, Isorhamnetin 3-O-glucoside, a glycosylated form of isorhamnetin, has garnered increasing interest for its diverse biological activities. This guide provides an objective, data-driven comparison of this compound against other well-researched flavonoids—Quercetin, Kaempferol, and Luteolin—across key pharmacological domains: antioxidant, anti-inflammatory, and anticancer activities. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data from in vitro studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics. A lower IC50 value indicates greater potency.

Table 1: Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating this activity.

FlavonoidDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Reference
This compound 3.16 µg/mL44.93 µg/mL[1]
Isorhamnetin (aglycone) 24.61 µmol/L14.54 µmol/L[2][3]
Quercetin 3.07 µmol/L3.64 µmol/L[2][3]

Note: Direct comparative data for this compound alongside Quercetin, Kaempferol, and Luteolin in the same study is limited. The data for the aglycone, Isorhamnetin, is provided for a more direct structural comparison with Quercetin.

Table 2: Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids can mitigate inflammation by inhibiting key enzymes and signaling pathways. This table presents data on the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

FlavonoidTargetInhibition DataCell Line/SystemReference
Isorhamnetin NF-κB ActivationInhibits activationMacrophages[4][5]
This compound IL-6 ProductionInhibitory effect at 100 µg/mLTNF-α-stimulated MG-63 cells
Quercetin NF-κB & STAT-1 ActivationInhibits activationMacrophages[4]
Kaempferol NF-κB & STAT-1 ActivationInhibits activationMacrophages[4]
Luteolin NF-κB ActivationInhibits activationMacrophages[4]
Table 3: Anticancer Activity

The potential of flavonoids to combat cancer is a significant area of research. The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

FlavonoidCell LineIC50 ValueReference
Isorhamnetin 3-O-glucosylrhamnoside HT-29 RFP (Colon)53.72 µg/mL[6]
Isorhamnetin A549 (Lung)-[7]
MDA-MB-231 (Breast)-[7]
Luteolin GLC4 (Lung)40.9 µM[8]
COLO 320 (Colon)32.5 µM[8]
A431 (Squamous)19 µM[8]
PC-3 (Prostate)< 100 µM (complete retardation)[8]
HT-29 (Colon)20-60 µM (cell cycle arrest)[8]
HL60 (Hepatoma)12.5 µM[8]
Quercetin A431 (Squamous)21 µM[8]
PC-3 (Prostate)< 100 µM (complete retardation)[8]
Kaempferol PC-3 (Prostate)< 100 µM (complete retardation)[8]

Note: The anticancer activity of flavonoids is highly cell-line dependent. The data presented for this compound is for a related compound. Direct comparative studies across a panel of cell lines for all four flavonoids are needed for a comprehensive assessment.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway modulated by these flavonoids and a typical experimental workflow.

G Inhibition of NF-κB Signaling Pathway by Flavonoids cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Flavonoids Isorhamnetin, Quercetin, Kaempferol, Luteolin Flavonoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

G General Workflow for In Vitro Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start compounds Prepare Flavonoid Stock Solutions start->compounds treatment Treat Cells with Serial Dilutions of Flavonoids compounds->treatment cells Culture and Seed Cells in 96-well Plates cells->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation assay Perform Specific Assay (e.g., MTT, Griess, ELISA) incubation->assay measurement Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis end End analysis->end

Caption: A generalized workflow for in vitro bioactivity screening of flavonoids.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, other flavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a series of concentrations for each test compound and the positive control in the same solvent.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the dark green/blue ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations for each test compound and the positive control.

  • Assay:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of the test compounds or positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Cancer cell lines

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value is determined from the dose-response curve.

COX Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection probe (colorimetric or fluorometric)

  • Test compounds

  • Positive control (e.g., Celecoxib for COX-2, Indomethacin for both)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and enzyme solutions according to the assay kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compounds at various concentrations. Include wells for a vehicle control (100% activity) and a positive inhibitor control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance or fluorescence kinetically or at a fixed endpoint, according to the specific assay's instructions.

  • Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This guide provides a comparative overview of this compound and other major flavonoids based on available scientific literature. While direct, comprehensive comparative studies are still needed, the existing data suggests that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. Its efficacy, particularly in comparison to its aglycone and other flavonoids, warrants further investigation to fully elucidate its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such comparative studies in a standardized manner.

References

Safety Operating Guide

Proper Disposal of Isorhamnetin 3-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isorhamnetin 3-O-glucoside is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.

While some safety data sheets (SDS) for this compound indicate that it does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), it is best practice to handle all chemical compounds with caution.[1][2] The parent compound, Isorhamnetin, is suspected of causing cancer, and this compound is known to be incompatible with strong oxidizers.[1][3] Therefore, treating it as hazardous chemical waste is a prudent and recommended approach.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult your institution's Environmental Health and Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Handling:

  • Avoid generating dust.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Prevent contact with skin and eyes.

  • Keep away from strong oxidizing agents.[1]

Quantitative Data Summary

For proper waste identification and labeling, the following information is essential:

PropertyValue
Chemical Name This compound
CAS Number 5041-82-7[1]
Molecular Formula C22H22O12[2]
Appearance Off-white solid[5]
Incompatibilities Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service or your institution's EHS program.[3] Do not dispose of this compound in the regular trash or down the drain. [3]

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired this compound powder, along with any contaminated materials such as weighing paper, gloves, and wipes, in a designated hazardous waste container.[3]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, compatible liquid waste container.[3]

    • Do not mix with incompatible waste streams, particularly strong oxidizers.[3][6]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid waste container.

    • Reusable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][7] After thorough cleaning, the glassware can be washed and reused.

Container Selection and Labeling
  • Container Type:

    • Use containers that are compatible with the chemical waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a labeled, leak-proof container, often provided by your institution's EHS department.[6][7]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."[8]

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity.[7] Do not use abbreviations or chemical formulas.[7][8]

    • Indicate the date when the waste was first added to the container.[7]

Storage of Waste
  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8]

  • Ensure containers are kept closed at all times, except when adding waste.[6]

  • Store waste away from general laboratory traffic and in secondary containment to prevent spills.[3]

  • Segregate the waste container from incompatible materials, especially strong oxidizers.[8]

Arranging for Disposal
  • Once the waste container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[3]

  • Follow your institution's specific procedures for requesting a waste collection.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Powder, Contaminated Items) B->C D Liquid Waste (Solutions, Rinsate) B->D E Segregate from Incompatible Chemicals C->E D->E F Use Compatible, Sealed Waste Containers E->F G Label Container: 'Hazardous Waste', Full Chemical Name, Date F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isorhamnetin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Isorhamnetin 3-O-glucoside.

Compound Information:

  • Name: this compound

  • CAS Number: 5041-82-7[1]

  • Appearance: Solid, Off-white[2]

According to the Safety Data Sheet (SDS), this compound does not meet the criteria for hazardous classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][3] Consequently, specific labeling is not required.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly when the formation of dust is possible.[1]

Protection Type Recommended Equipment Standard/Specification
Eye Protection Safety goggles with side protection---
Hand Protection Suitable chemical protection glovesEN 374
Respiratory Protection Particulate filter device (if dust is formed)EN 143 (P1 filter)
Skin and Body Laboratory coat---

It is also recommended to use preventive skin protection, such as barrier creams, and to allow for periods of skin regeneration.[1]

Operational Plan: From Receipt to Disposal

A systematic approach ensures safety at every stage of the compound's lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store in a cool, dry, and dark place.[4][5][6]

  • Keep the container tightly closed.[1]

  • Store away from food, drink, animal feedstuffs, and strong oxidizers, as violent reactions can occur with the latter.[1][4]

2. Handling and Preparation:

  • Engineering Controls: When handling the solid compound, especially if there is a risk of dust formation, work in a well-ventilated area.[7] The SDS for this compound specifies that respiratory protection is necessary if dust is formed.[1]

  • Procedural Steps:

    • Before beginning work, ensure the workspace is clean and uncluttered.

    • Don the appropriate PPE as detailed in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize the creation of dust during weighing and transfer.

    • When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.

3. Disposal Plan:

  • All waste contaminated with this compound should be handled as chemical waste.

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing papers, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical advice.[1]

  • Skin Contact: Rinse the affected area with water or shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, call a doctor.[1]

To date, no specific symptoms or effects of exposure are known.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Action start Start: Handling This compound dust_risk Potential for Dust Formation? start->dust_risk base_ppe Standard PPE: - Safety Goggles (side shields) - Lab Coat - Chemical Resistant Gloves (EN 374) dust_risk->base_ppe No respirator Additional PPE: - Particulate Filter Respirator (EN 143, P1) dust_risk->respirator Yes proceed Proceed with Experiment base_ppe->proceed base_ppe->proceed respirator->base_ppe respirator->proceed

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.